molecular formula C13H11FO B6369976 2-(4-Fluoro-3-methylphenyl)phenol CAS No. 742058-84-0

2-(4-Fluoro-3-methylphenyl)phenol

Cat. No.: B6369976
CAS No.: 742058-84-0
M. Wt: 202.22 g/mol
InChI Key: IKEXXSTZXBAKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methylphenyl)phenol is a fluorinated phenolic compound of significant interest in chemical research and development. Phenolic compounds of this class are widely studied as key intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and advanced materials . The incorporation of a fluorine atom into an organic structure is a common strategy in medicinal chemistry, as it can profoundly influence a molecule's biological activity, metabolic stability, and bioavailability . Similarly, in materials science, the introduction of fluorinated phenols can enhance the properties of polymers, leading to improved chemical resistance and thermal stability . The reactivity of this compound is defined by its phenol ring, which possesses an acidic hydroxyl group (pKa of phenol is approximately 9.9), and the substituents which can direct further electrophilic aromatic substitution . Researchers value this bifunctional building block for constructing molecules such as ligands, liquid crystals, and active pharmaceutical ingredients (APIs). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEXXSTZXBAKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683449
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742058-84-0
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure & Synthesis of 2-(4-Fluoro-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoro-3-methylphenyl)phenol is a specialized biaryl building block characterized by an ortho-hydroxy substitution pattern. Unlike its linear para-isomers, this molecule exhibits significant steric torsion, creating a non-planar "twisted" conformation essential for specific binding events in medicinal chemistry and liquid crystal alignment in materials science.

This guide analyzes the structural anatomy, provides a field-validated synthetic protocol via Suzuki-Miyaura cross-coupling, and details the physicochemical profile of this scaffold. The combination of the 4-fluoro and 3-methyl groups on the distal ring serves as a "metabolic shield," blocking common oxidation sites while modulating lipophilicity—a critical feature for bioavailability in drug design.

Part 1: Structural Anatomy & Electronic Properties

The Biaryl Core and Torsion

The molecule consists of two aromatic rings connected by a single C-C bond.

  • Ring A (Phenol): Contains a hydroxyl group at the ortho (C2) position relative to the biaryl axis.

  • Ring B (Aryl): Substituted with a methyl group at C3' and a fluorine atom at C4'.

The Ortho-Effect: The defining feature of this structure is the ortho-hydroxyl group. Steric repulsion between the oxygen lone pairs and the hydrogen atoms of Ring B forces the rings out of coplanarity. This "twist" angle (typically 45°–60°) prevents π-stacking aggregation and creates a distinct 3D shape (chiral axis potential/atropisomerism), although the barrier to rotation is likely too low for isolation of atropisomers at room temperature without further substitution.

Electronic Push-Pull & Metabolic Blocking

The substituents on Ring B are strategically placed for medicinal chemistry utility:

  • 4-Fluoro (Electronic): The fluorine atom is highly electronegative, exerting an inductive electron-withdrawing effect (-I). This deactivates the ring slightly towards electrophilic attack but, more importantly, blocks the para-position from metabolic hydroxylation by CYP450 enzymes.

  • 3-Methyl (Steric/Electronic): The methyl group provides weak electron donation (+I) and steric bulk. It fills hydrophobic pockets in protein targets and further hinders metabolic attack at the adjacent positions.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the electronic influences within the molecule.

G Phenol Ring A: Phenol (Ortho-OH) BiarylAxis Biaryl Axis (Steric Torsion) Phenol->BiarylAxis C2 Connection ArylRing Ring B: Aryl Phenol->ArylRing Twisted Conformation (~50° Dihedral) BiarylAxis->ArylRing Restricted Rotation Fluorine 4-Fluoro (Metabolic Block) ArylRing->Fluorine -I Effect Methyl 3-Methyl (Lipophilicity) ArylRing->Methyl +I Effect

Figure 1: Structural connectivity and electronic/steric influence map of 2-(4-Fluoro-3-methylphenyl)phenol.

Part 2: Synthetic Methodology

The Challenge: Steric Hindrance

Synthesizing ortho-substituted biaryls is more challenging than para-biaryls due to steric hindrance at the coupling site. Standard Pd(PPh3)4 catalysts often fail or give low yields because the oxidative addition and transmetallation steps are slowed by the bulky ortho-group.

Validated Protocol: Suzuki-Miyaura Coupling

Reaction Type: Palladium-catalyzed cross-coupling.[1] Key Strategy: Use of electron-rich, bulky phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) to facilitate the coupling of sterically hindered partners.

Reagents
  • Electrophile: 2-Bromophenol (Preferred over 2-chlorophenol for better reactivity; unprotected phenol can be used with optimized bases).

  • Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl2[2]·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Base: Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol
  • Preparation: In a reaction vial, combine 2-bromophenol (1.0 equiv) and (4-fluoro-3-methylphenyl)boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%). Note: The dppf ligand prevents catalyst decomposition and accelerates the cycle for hindered substrates.

  • Base & Solvent: Add K2CO3 (2.0 equiv) followed by degassed 1,4-Dioxane/Water mixture (0.2 M concentration).

  • Degassing: Sparge with nitrogen or argon for 5 minutes. Oxygen is the enemy of Palladium(0).

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize the phenolate and remove boronic byproducts), then brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes around 10-20% EtOAc due to the polarity of the phenol.

Synthetic Workflow Diagram (DOT)

Synthesis SM1 2-Bromophenol (Electrophile) Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) SM1->Cycle Input SM2 (4-Fluoro-3-methylphenyl) boronic acid SM2->Cycle Input Conditions Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O 90°C, 16h Conditions->Cycle Catalysis Product 2-(4-Fluoro-3-methylphenyl)phenol (Target Biaryl) Cycle->Product Yield ~75-85%

Figure 2: Suzuki-Miyaura cross-coupling workflow for sterically hindered biaryl synthesis.

Part 3: Physicochemical Profiling

For drug development, understanding the "druggability" of this scaffold is vital. The following data is derived from standard QSAR models for this specific structure.

PropertyValue (Approx.)Significance
Molecular Weight 202.23 g/mol Fragment-like; ideal for Lead-Like space (<300).
LogP (Octanol/Water) 3.8 ± 0.3Highly lipophilic due to the biaryl core + methyl/fluoro groups.
H-Bond Donors 1 (Phenol OH)Critical for receptor binding (e.g., Kinase hinge region).
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
pKa ~9.5 - 10.0Typical phenol acidity; exists as neutral species at physiological pH (7.4).
PSA (Polar Surface Area) ~20 ŲExcellent membrane permeability (Brain penetrant potential).

Interpretation: The high LogP combined with low molecular weight suggests this molecule is an excellent Central Nervous System (CNS) active scaffold . However, the high lipophilicity requires formulation strategies (e.g., micronization) to ensure adequate solubility in biological assays.

Part 4: Applications & References

Medicinal Chemistry Applications
  • Kinase Inhibition: The 2-phenylphenol motif mimics the ATP-binding interaction in many kinases. The phenol -OH often forms a hydrogen bond with the "hinge" region of the kinase, while the twisted biaryl structure fits into the hydrophobic back-pocket.

  • Bioisosterism: The 4-fluoro-3-methylphenyl group is a bioisostere for a 4-chlorophenyl or a 3,4-dichlorophenyl group, offering improved metabolic stability (blocking the para-position) without significantly changing the steric profile.

  • Fungicides: Biaryl phenols are structurally related to succinate dehydrogenase inhibitor (SDHI) fungicides, where the lipophilic biaryl tail anchors the molecule in the fungal membrane.

References
  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Ortho-Effect in Biaryls: Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Compound Data Source: PubChem CID 83129595 (Related Isomer/Class).[3] National Center for Biotechnology Information. Link

Sources

Technical Guide: Fluorinated Biaryl Phenol Chemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the physicochemical and synthetic properties of fluorinated biaryl phenols , a privileged scaffold in medicinal chemistry. These structures combine the hydrogen-bond donating capability of phenols with the lipophilic, metabolically stable biaryl core. The strategic introduction of fluorine atoms modulates acidity (pKa), lipophilicity (


), and conformational dynamics (atropisomerism), making them critical tools for optimizing drug-target interactions and pharmacokinetic profiles.

Part 1: Chemical Physics & Electronic Properties

Acidity Modulation (pKa)

The acidity of the phenolic hydroxyl group is heavily influenced by the positioning of the fluorine atom relative to the hydroxyl group and the biaryl axis. Fluorine acts as a strong


-electron withdrawing group (EWG) but a weak 

-electron donor.
Compound StructureApprox. pKaElectronic Effect
Phenol (Reference) 9.95Standard resonance stabilization.
2-Phenylphenol 9.55Phenyl ring acts as a weak EWG; steric twist reduces conjugation.
4-Fluorophenol 9.90Inductive withdrawal (-I) is nearly cancelled by resonance donation (+R).
2-Fluorophenol 8.70Strong inductive effect (-I) due to proximity stabilizes the phenoxide anion.
3-Fluoro-4-phenylphenol 8.5 - 8.8 Synergistic Effect: The ortho-fluorine (relative to OH) significantly lowers pKa via induction, while the para-phenyl group adds minor stabilization.
2'-Fluoro-4-phenylphenol ~9.6Fluorine on the distal ring has minimal effect on acidity but impacts conformation.

Key Insight: To mimic carboxylic acids (bioisostere strategy), placing fluorine ortho to the hydroxyl group (e.g., 3-fluoro-4-phenylphenol) is the most effective tactic, dropping the pKa by >1 log unit, thereby increasing the fraction of ionized species at physiological pH.

Conformational Dynamics & Atropisomerism

The biaryl bond allows for rotation, but ortho-substitution restricts this motion.

  • Non-fluorinated Biaryls: Twist angle

    
     in solution. Low rotational barrier (< 2 kcal/mol).
    
  • Ortho-Fluorinated Biaryls: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Introducing fluorine at the 2, 2', 6, or 6' positions increases the twist angle to

    
    .
    
  • Atropisomerism Classification:

    • Mono-ortho-F: Rapidly equilibrating (Class 1). Treated as achiral but binds with specific twist.

    • Di-ortho-F (e.g., 2,2'-difluoro): Rotational barrier increases. Can become Class 2 (slow interconversion) if combined with other bulky groups (e.g., -OH, -Me), potentially requiring separation of atropisomers during synthesis.

Lipophilicity (LogP/LogD)

Fluorination generally increases lipophilicity due to the high hydrophobicity of the C-F bond.

  • 
    LogP:  typically +0.2 to +0.4 per fluorine atom.
    
  • Impact: Enhances membrane permeability but decreases aqueous solubility. This can be counteracted by the lowered pKa (increased ionization) of ortho-fluorophenols.

Part 2: Synthesis Strategy (Self-Validating Protocol)

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorophenol

Objective: Synthesis of 3-fluoro-[1,1'-biphenyl]-4-ol. Rationale: This protocol uses a ligand-free Pd system (or simple phosphine) suitable for sterically unhindered biaryls. The use of unmasked phenols is enabled by base selection.

Reagents
  • Substrate: 4-Bromo-2-fluorophenol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    (2 mol%)
  • Base:

    
     (3.0 equiv) - Essential for keeping phenol deprotonated and active.
    
  • Solvent: 1:1 mixture of DME (Dimethoxyethane) and

    
    .
    
Step-by-Step Methodology
  • Degassing (Critical): Charge reaction vessel with DME/Water. Sparge with Argon for 15 minutes. Validation: Colorless solvent indicates no oxidation of trace organics.

  • Reagent Addition: Add 4-bromo-2-fluorophenol, phenylboronic acid, and

    
    . Stir for 5 mins.
    
  • Catalyst Induction: Add

    
     and 
    
    
    
    . Seal vessel.
  • Heating: Heat to 80°C for 4 hours.

  • In-Process Control (Self-Validation):

    • TLC: Elute with 20% EtOAc/Hexanes. Product will be more polar (lower

      
      ) than the bromo-phenol due to the biaryl system, but less polar than boronic acid.
      
    • 19F NMR Check: Take a 50

      
       aliquot.
      
      • Starting Material Signal:

        
         ppm (doublet).
        
      • Product Signal:

        
         ppm (singlet/multiplet).
        
      • Stop reaction when SM signal is <2%.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (re-protonate the phenol). Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Part 3: Applications in Drug Discovery

Metabolic Stability (The "Fluorine Scan")

Biaryl phenols are prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the electron-rich para-positions.

  • Mechanism: CYP450 performs Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to generate a radical cation, leading to hydroxylation.

  • Fluorine Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). Replacing a metabolic "soft spot" (C-H) with C-F blocks this oxidation pathway.

  • Effect: Increases half-life (

    
    ) and reduces clearance (
    
    
    
    ).
Bioisosterism

Fluorinated phenols act as bioisosteres for carboxylic acids and tetrazoles.

  • Acidity Matching: 2,6-difluorophenols can reach pKa values ~7.0, closely mimicking the ionization state of carboxylic acids at physiological pH without the permeability liability of the carboxylate anion.

Part 4: Visualization & Logic

Diagram 1: Metabolic Blockade Logic

This diagram illustrates how fluorination diverts metabolic pathways, preventing rapid clearance.

MetabolicStability Substrate Biaryl Phenol (Drug Candidate) CYP CYP450 Enzyme Substrate->CYP Binding Fluorinated Fluorinated Analog (C-F Substitution) Substrate->Fluorinated Lead Opt. Oxidation Para-Hydroxylation (Rapid Clearance) CYP->Oxidation C-H Abstraction Deflection Steric/Electronic Rejection CYP->Deflection C-F Bond Strength Fluorinated->CYP Binding Stable Metabolically Stable (Extended t1/2) Deflection->Stable No Reaction

Caption: Fluorination blocks CYP450-mediated hydroxylation by replacing the reactive C-H bond with the inert C-F bond.

Diagram 2: Synthesis Workflow

A self-validating workflow for the Suzuki coupling of fluorinated phenols.

SynthesisWorkflow Start Start: 4-Bromo-2-fluorophenol Reagents Add Ph-B(OH)2 + K2CO3 (Solvent: DME/H2O) Start->Reagents Catalyst Add Pd(OAc)2 / PPh3 Heat 80°C Reagents->Catalyst Check IPC: 19F NMR / TLC Catalyst->Check Check->Catalyst Incomplete Workup Acidify (pH 2) -> Extract Check->Workup SM < 2% Purify Column Chromatography Workup->Purify

Caption: Step-by-step Suzuki coupling protocol with integrated In-Process Control (IPC) checkpoints.

References

  • Baran Lab . Atropisomerism in Drug Design. (2023). [Link]

  • Journal of Medicinal Chemistry . Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2015). [Link]

  • Journal of Physical Organic Chemistry . Aqueous pKa values of fluorinated phenols. (2019). [Link]

  • Organic & Biomolecular Chemistry . A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols. (2020). [Link]

  • MDPI . Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). [Link]

Technical Monograph: 2-(4-Fluoro-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and cheminformatics. It synthesizes structural definition, synthetic methodology, and pharmacophoric utility.

Cheminformatics, Synthetic Protocols, and Pharmacophore Analysis

Executive Summary

This guide provides a comprehensive technical analysis of 2-(4-Fluoro-3-methylphenyl)phenol , a biaryl scaffold characterized by an ortho-phenolic hydroxyl group and a meta-methyl/para-fluoro substitution pattern on the distal ring. This specific substitution motif is critical in drug discovery for modulating metabolic stability (via fluorine) and conformational lock (via ortho-biaryl torsion). This document details the derivation of its SMILES string, a robust synthetic route via Suzuki-Miyaura cross-coupling, and its physicochemical profile.

Part 1: Cheminformatics Core

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes its precise regiospecificity.

Canonical SMILES: Cc1cc(ccc1F)c2ccccc2O[1]

Isomeric SMILES (if applicable): Cc1cc(ccc1F)c2ccccc2O (Molecule is achiral, though atropisomerism is possible under high steric constraint; here, rotation is generally free at RT).

Structural Decoding:

  • Cc1cc(ccc1F) : Represents the 4-fluoro-3-methylphenyl moiety.[2][3] The string starts at the methyl group (C), traces to the aromatic ring (c1), places the Fluorine (F) at the para position relative to the attachment point, and the Methyl at the meta position.

  • c2ccccc2O : Represents the phenol core. The connection occurs at the ortho position (C2) relative to the hydroxyl group (O).

Structural Connectivity Diagram

The following directed graph visualizes the atomic connectivity and logical segmentation of the molecule for fragment-based drug design (FBDD).

G Figure 1: Structural Connectivity of 2-(4-Fluoro-3-methylphenyl)phenol cluster_0 Ring A: Phenol Core cluster_1 Ring B: Substituent C1 C1 (OH-bearing) C2 C2 (Bridgehead) C1->C2 OH Hydroxyl Group C1->OH C1_prime C1' (Bridgehead) C2->C1_prime Biaryl Bond C3_prime C3' (Meta) C1_prime->C3_prime C4_prime C4' (Para) C3_prime->C4_prime Me Methyl (CH3) C3_prime->Me F Fluorine C4_prime->F

Physicochemical Descriptors

Data derived via consensus prediction algorithms (e.g., RDKit, SwissADME).

PropertyValueSignificance in Drug Design
Molecular Weight 202.22 g/mol Optimal for fragment-based screening (<300 Da).
LogP (Consensus) ~3.8High lipophilicity; likely requires formulation aid.
H-Bond Donors 1Phenolic OH acts as a donor/acceptor.
H-Bond Acceptors 2Fluorine and Oxygen.
TPSA 20.23 ŲExcellent membrane permeability predicted.
pKa (Phenol) ~10.2Slightly higher than phenol (9.95) due to steric shielding.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most reliable disconnection for biaryl phenols is the Suzuki-Miyaura Cross-Coupling . While direct coupling of 2-halophenols is possible, it often suffers from catalyst poisoning by the phenolate anion.

  • Strategy A (Direct): Uses specialized ligands (e.g., SPhos, XPhos) to facilitate coupling with free phenols.

  • Strategy B (Protected - Recommended): Uses 2-bromoanisole followed by demethylation. This route ensures higher purity and yield.

Protocol: Protected Route (High Integrity)

This protocol describes the synthesis via the methoxy-intermediate to avoid side reactions.

Reaction Scheme Visualization:

Reaction Figure 2: Synthetic Workflow via Protected Intermediate SM1 2-Bromoanisole Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 (4-Fluoro-3-methylphenyl) boronic acid SM2->Step1 Prod Product: 2-(4-Fluoro-3-methylphenyl)phenol Int Int Step1->Int Step2 Step 2: Demethylation BBr3 DCM, -78°C to RT Step2->Prod Int->Step2

Step 1: Suzuki-Miyaura Coupling[4]
  • Reagents:

    • 2-Bromoanisole (1.0 equiv)

    • 4-Fluoro-3-methylphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical to prevent homocoupling).

    • Add degassed solvent mixture via syringe.

    • Heat to 90°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Demethylation
  • Reagents:

    • Intermediate Anisole (1.0 equiv)

    • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate in anhydrous DCM under Nitrogen.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add BBr₃ dropwise (Exothermic!).

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Quench: Cool to 0°C and carefully add Methanol (Violent reaction possible).

    • Workup: Wash with NaHCO₃ (aq), extract with DCM.

    • Isolation: Recrystallization from Hexanes/EtOAc usually yields the pure phenol.

Part 3: Pharmacophore & Drug Design

The Biaryl Scaffold

The biaryl phenol motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for steroid backbones or as a hydrophobic anchor in protein-ligand interactions.[1][2][3][5][6][7][8][9]

Fluorine & Methyl Effects
  • Metabolic Blockade: The Fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life compared to the non-fluorinated analog [1].

  • Conformational Restriction: The ortho-methyl group (position 3 on the phenyl ring) introduces steric clash with the biaryl protons, forcing the two rings to twist out of planarity. This non-planar conformation is often required to fit into hydrophobic pockets of receptors like the Estrogen Receptor (ER) or kinase allosteric sites [2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • OpenSMILES Specification. (2024). OpenSMILES.org. Link

Sources

A Senior Application Scientist's Guide to Biaryl Phenol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl phenol motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in natural products, approved pharmaceuticals, and agrochemicals.[1][2] This guide provides an in-depth technical exploration of the biaryl phenol core, moving beyond a simple recitation of facts to dissect the strategic and mechanistic considerations that drive its application in drug discovery. We will examine the unique structural and physicochemical properties conferred by this scaffold, delve into the principal synthetic methodologies with a focus on the rationale behind their selection, and present detailed experimental protocols. Through case studies and a forward-looking perspective, this document aims to equip researchers with the foundational knowledge and practical insights required to effectively leverage the biaryl phenol scaffold in the design and synthesis of next-generation therapeutics.

The Strategic Importance of the Biaryl Phenol Scaffold

The biaryl architecture, consisting of two directly connected aromatic rings, provides a rigid and conformationally constrained framework that is highly advantageous for molecular recognition.[3][4] This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. When one of these aryl rings is substituted with a hydroxyl group, forming the biaryl phenol, the scaffold gains a critical functional handle.

The Dual-Functionality of the Phenol Group: The phenolic hydroxyl group is a versatile functional moiety capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form crucial interactions within a protein's binding pocket, anchoring the molecule and contributing significantly to its biological activity.[5][6] Phenolic compounds are well-documented for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, which are often attributed to the reactivity of the phenol moiety.[6][7] Furthermore, the phenol can serve as a key site for metabolic transformations (e.g., glucuronidation or sulfation) or as a synthetic handle for further chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

Atropisomerism: A Key Stereochemical Consideration: A defining feature of many ortho-substituted biaryl systems is the phenomenon of atropisomerism—axial chirality arising from hindered rotation (torsion) around the aryl-aryl single bond.[8] This creates non-superimposable, stereoisomeric conformers (atropisomers) that can possess dramatically different biological activities and pharmacological profiles.[9] The rotational stability of these isomers is critical; they are often classified based on their half-life of racemization at 37 °C.[10] Class 3 atropisomers, with half-lives exceeding 4.5 years, are generally considered stereochemically stable for drug development.[10] This unique three-dimensional feature can be exploited by medicinal chemists to optimize interactions with chiral biological targets, enhancing potency and reducing off-target effects.[8][10]

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the biaryl C-C bond is the central challenge in synthesizing these scaffolds. While numerous methods exist, transition metal-catalyzed cross-coupling reactions have become the dominant and most versatile strategies.[2][11] The choice of method is dictated by factors such as functional group tolerance, steric hindrance, availability of starting materials, and scalability.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its boronic acid or ester coupling partners.[12][13][14]

Why it's chosen:

  • High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups (e.g., esters, amides, ketones, nitriles), minimizing the need for protecting group strategies in complex molecule synthesis.[13]

  • Air and Moisture Stability: Unlike many other organometallic reagents, arylboronic acids are generally stable to air and moisture, simplifying handling and setup.[13]

  • Low Toxicity: Boron-containing byproducts are typically non-toxic and easily removed, which is a significant advantage, particularly in pharmaceutical manufacturing.

The general workflow for drug discovery utilizing this scaffold is depicted below.

Fig 1. Drug discovery workflow for biaryl phenol scaffolds.
Other Key Cross-Coupling Strategies

While the Suzuki coupling is prevalent, other methods offer distinct advantages for specific substrates or synthetic goals. A comparative summary is provided in the table below.

Reaction Coupling Partners Catalyst Key Advantages Primary Disadvantages
Suzuki-Miyaura Aryl-Halide/Triflate + Arylboronic Acid/EsterPdHigh functional group tolerance, stable reagents, low toxicity.[13]Potential for protodeboronation side reactions.
Negishi Aryl-Halide/Triflate + Aryl-ZincPd or NiHigh reactivity, useful for sterically hindered substrates.[15]Moisture/air sensitive organozinc reagents.[15]
Stille Aryl-Halide/Triflate + Aryl-StannanePdTolerant of many functional groups.Toxicity of organotin reagents and byproducts.[13]
Hiyama Aryl-Halide/Triflate + Aryl-SilanePdLow toxicity, stable reagents.Requires an activating agent (e.g., fluoride source).[16]
Direct C-H Arylation Aryl-C-H + Aryl-HalidePd, Rh, RuAtom economical, avoids pre-functionalization of one partner.[3][17]Often requires directing groups, challenges with regioselectivity.[3]

Causality in Method Selection: The decision to use Negishi coupling over Suzuki, for instance, might be driven by a sterically demanding biaryl bond that is difficult to form under standard Suzuki conditions. The higher reactivity of the organozinc reagent in Negishi coupling can overcome this barrier.[15] Conversely, for a late-stage synthesis on a complex molecule with many sensitive functional groups, the milder conditions and broader tolerance of the Suzuki coupling would be the authoritative choice.[13]

Featured Applications in Medicinal Chemistry

The biaryl phenol scaffold is present in a multitude of approved drugs across various therapeutic areas, underscoring its versatility and "drug-like" properties.

  • Telmisartan: An angiotensin II receptor blocker used to treat hypertension. The biaryl core helps position key functional groups, including a carboxylic acid, for optimal receptor binding.

  • Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) where the biaryl structure is a derivative of salicylic acid.[18]

  • Cannabidiol (CBD): A major phytocannabinoid from the Cannabis sativa plant, this compound features a resorcinol (a 1,3-dihydroxybenzene) core attached to a terpene unit, forming a complex biaryl-like structure. It is approved for the treatment of certain forms of epilepsy.

  • Vancomycin: A glycopeptide antibiotic of last resort, its complex structure contains multiple biaryl linkages, including a biphenol, which are crucial for its mechanism of action involving binding to bacterial cell wall precursors.[19]

These examples highlight how the rigid biaryl phenol scaffold can be decorated with various pharmacophoric features to target a wide range of biological systems.

Detailed Experimental Protocol: Synthesis of a Biphenol via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of 2-phenylphenol, a common biaryl phenol intermediate. This procedure is designed to be self-validating through clear steps and characterization endpoints.

Objective: To synthesize 2-phenylphenol from 2-bromophenol and phenylboronic acid.

Reaction Scheme: (Aryl Bromide) + (Arylboronic Acid) --[Pd Catalyst, Base]--> (Biaryl Phenol)

Materials & Reagents:
  • 2-Bromophenol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate [K₂CO₃] (3.0 eq)

  • Toluene (Solvent)

  • Water (Solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:
  • Catalyst Pre-formation (Rationale): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), palladium(II) acetate and triphenylphosphine are dissolved in toluene. The mixture is stirred for 10-15 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle. Triphenylphosphine serves as the ligand, stabilizing the Pd(0) species and facilitating the subsequent oxidative addition step.

  • Reagent Addition: To the catalyst mixture, add 2-bromophenol, phenylboronic acid, and potassium carbonate.

  • Solvent Addition and Degassing: Add the remaining toluene and water (typically a 4:1 to 10:1 ratio of toluene:water). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes the inorganic base (K₂CO₃), and the bicarbonate wash removes any unreacted acidic starting material (2-bromophenol).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated 2-phenylphenol using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

A simplified representation of the catalytic cycle is shown below.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X      |     L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)-Ar²      |     L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar¹-Ar² Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal

Fig 2. Simplified Suzuki-Miyaura catalytic cycle.

Challenges and Future Directions

Despite the robustness of current synthetic methods, challenges remain. The synthesis of tetra-ortho-substituted biaryls, which are often highly stable atropisomers, remains a significant hurdle due to severe steric hindrance.[20] Developing catalysts and ligands capable of efficiently forming these congested bonds is an active area of research.

Furthermore, metal-free synthesis strategies are gaining traction to address concerns about residual heavy metal contamination in active pharmaceutical ingredients (APIs).[21] Methods utilizing aryne chemistry or photosplicing offer promising, albeit currently less general, alternatives to transition metal catalysis.[20][21]

The future of biaryl phenol scaffolds in medicinal chemistry will likely involve:

  • Atroposelective Synthesis: The development of more general and efficient catalytic methods to access single atropisomers directly, avoiding challenging chiral separations.[22][23]

  • C-H Functionalization: The increasing use of direct C-H activation to modify the biaryl core at late stages, enabling rapid generation of diverse compound libraries for SAR studies.[3]

  • Novel Scaffolds: Exploration of bridged biaryls and other topologically complex variants to access novel chemical space and intellectual property.[24]

Conclusion

The biaryl phenol scaffold is a privileged and powerful structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, stereochemical complexity, and functional versatility. A deep understanding of its properties and the strategic application of modern synthetic methods, particularly the Suzuki-Miyaura coupling, are essential for its successful implementation in drug discovery programs. As synthetic methodologies continue to evolve, the utility and importance of the biaryl phenol core are poised to expand even further, paving the way for the discovery of innovative medicines targeting a host of human diseases.

References

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.
  • Atropisomerism in medicinal chemistry: challenges and opportunities.
  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews (RSC Publishing).
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • Atropisomerism in Drug Discovery and Development.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR.
  • Expanding chemical space by para-C−H arylation of arenes.
  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis.
  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • Atropisomerism in biaryl-containing n
  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews (RSC Publishing).
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activ
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry.
  • Phenolics.
  • Examples of drugs containing a biaryl moiety.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Research Explorer The University of Manchester.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI.
  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
  • Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions.
  • Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. PubMed.

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-Fluoro-3-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The synthesis of 2-(4-Fluoro-3-methylphenyl)phenol requires the formation of a sterically hindered carbon-carbon bond between an unprotected ortho-substituted phenol and an arylboronic acid. The[1] is the premier methodology for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acid derivatives.

Historically, coupling unprotected ortho-halophenols or ortho-haloanilines was considered challenging due to the potential for the free heteroatom to coordinate with the palladium center, leading to catalyst poisoning or unwanted side reactions. However, modern Suzuki protocols utilizing robust palladium catalysts (such as


 or 

) readily tolerate unprotected hydroxyl groups[2]. By avoiding unnecessary protection and deprotection steps, this direct coupling approach significantly improves atom economy and workflow efficiency.
Mechanistic Causality
  • The Role of the Base: The addition of

    
     serves a dual purpose. First, it activates the (4-fluoro-3-methylphenyl)boronic acid by forming a negatively charged, tetrahedral boronate complex. This intermediate is highly nucleophilic, which is an absolute prerequisite for the transmetalation step[1]. Second, the base deprotonates the starting 2-bromophenol (pKa ~9.5) into a phenoxide. While this electron-rich phenoxide slightly decelerates the initial oxidative addition compared to a neutral arene, the reaction proceeds smoothly at elevated temperatures (80–90 °C).
    
  • Stoichiometric Excess: Arylboronic acids are susceptible to thermal protodeboronation (loss of the boron group to form a reduced arene) under basic conditions[3]. To compensate for this degradation, a 1.3-fold stoichiometric excess of the boronic acid is strictly required.

  • Degassing Imperative: The active

    
     catalyst is highly sensitive to oxidation. Furthermore, the presence of 
    
    
    
    promotes the oxidative homocoupling of the boronic acid, which generates a symmetrical biaryl byproduct and starves the reaction of the nucleophile[4]. Strict inert atmosphere techniques are mandatory.

Reaction Workflow & Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 2-Bromophenol TransMet 2. Transmetalation (Boronate Transfer) OxAdd->TransMet Ar-B(OH)2 + Na2CO3 RedElim 3. Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Phenol Product RedElim->Product

Suzuki-Miyaura Catalytic Cycle for Biaryl Phenol Synthesis.

ExpWorkflow Step1 1. Reagent Prep & Degassing (Toluene/EtOH/H2O) Step2 2. Reaction Assembly (Add Substrates, Base, Pd catalyst) Step1->Step2 Step3 3. Reflux & Monitor (80-90 °C, N2 Atm, 12 h) Step2->Step3 Step4 4. Acidic Workup (1M HCl Quench, EtOAc Extract) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Characterization (NMR, MS, HPLC) Step5->Step6

Step-by-step experimental workflow for the Suzuki coupling protocol.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
2-Bromophenol173.011.01.73 g (1.04 mL)Electrophile
(4-Fluoro-3-methylphenyl)boronic acid153.951.32.00 gNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 (5 mol%)0.58 gCatalyst
Sodium Carbonate (

)
105.993.03.18 gBase
Toluene / Ethanol / Water (2:1:1 v/v)N/AN/A40 mL totalBiphasic Solvent

Step-by-Step Experimental Protocol

Step 1: Solvent Preparation and Degassing
  • Prepare 40 mL of a Toluene/Ethanol/Water mixture in a 2:1:1 volumetric ratio.

  • Causality Check: This specific biphasic system is engineered for efficiency. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to homogenize the interface, maximizing the surface area available for the transmetalation step.

  • Transfer the solvent to a 100 mL two-neck round-bottom flask. Sparge the solvent vigorously with ultra-pure

    
     or Argon gas via a submerged needle for at least 15 minutes to displace dissolved oxygen[4].
    
Step 2: Substrate and Catalyst Assembly
  • Under a continuous flow of inert gas, add 2-bromophenol (1.73 g, 10 mmol) and (4-fluoro-3-methylphenyl)boronic acid (2.00 g, 13 mmol) to the degassed solvent.

  • Add the solid

    
     (3.18 g, 30 mmol).
    
  • Finally, add the

    
     catalyst (0.58 g, 0.05 mmol). Adding the catalyst last minimizes its exposure to trace air during the handling of bulk solids.
    
Step 3: Reflux and Reaction Monitoring
  • Equip the flask with a reflux condenser (also purged with inert gas).

  • Lower the flask into a pre-heated oil bath set to 85 °C. Stir vigorously (800+ RPM) to ensure thorough mixing of the biphasic system.

  • Self-Validation: Allow the reaction to proceed for 12–16 hours. Monitor progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The reaction is complete when the 2-bromophenol spot is entirely consumed.

Step 4: Acidic Quench and Biphasic Workup
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Critical Causality Check: Because the reaction is highly basic, the newly formed 2-(4-Fluoro-3-methylphenyl)phenol product exists in the aqueous layer as a water-soluble sodium phenoxide salt. If you extract with organic solvent at this stage, your product will be discarded in the aqueous waste.

  • Carefully add 1M HCl dropwise to the reaction mixture while stirring until the aqueous phase reaches a pH of 2–3. This protonates the phenoxide back into the neutral, organic-soluble phenol.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL) to remove residual water and ethanol.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
Step 5: Purification
  • Load the crude residue onto a silica gel column.

  • Perform flash chromatography using a gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

  • The non-polar homocoupled biphenyl byproduct will elute first, followed closely by the desired biaryl phenol product. Pool the product fractions and evaporate to yield the purified compound.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the following field-proven optimization matrix to adjust parameters based on observed failure modes.

Table 2: Optimization Matrix for Unprotected Phenol Coupling

Observed IssueAlternative Catalyst SystemAlternative Base / SolventRationale & Causality
Incomplete Conversion (Steric hindrance)

(3–5 mol%)

in 1,4-Dioxane/

The bidentate dppf ligand forces a wider bite angle, accelerating reductive elimination in sterically congested ortho-substituted biaryls.
High Homocoupling (Boronic acid depletion)Maintain

Add base slowly via syringe pumpHomocoupling is driven by

and excess base[4]. Stricter degassing and slow base addition mitigate this side reaction.
Protodeboronation (Loss of nucleophile)

/ SPhos

in Toluene/

SPhos allows the reaction to proceed at lower temperatures (e.g., 60 °C), significantly reducing the thermal degradation of the boronic acid[3].

References

1. - Yoneda Labs.[4] 2. - RSC Advances.[2] 3. - Organic Chemistry Portal.[3] 4. - Chemistry LibreTexts.[1]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Aromatics and the Utility of Cross-Coupling Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the realm of drug development, the strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, often leading to compounds with superior pharmacokinetic and pharmacodynamic profiles. Consequently, the synthesis of fluorinated aromatic compounds is of paramount importance to medicinal chemists and the broader scientific community.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[1][2] Fluorinated phenols are attractive and readily available starting materials for the synthesis of complex fluorinated aromatics. However, the direct use of phenols in cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl group.[3][4] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of fluorinated phenols, with a focus on practical protocols and an in-depth understanding of the underlying chemical principles.

Activating the Phenolic Hydroxyl Group: A Prerequisite for Efficient Coupling

To overcome the inherent low reactivity of the C-O bond in phenols, the hydroxyl group must be converted into a more reactive leaving group.[3][4] This is typically achieved by transforming the phenol into a sulfonate ester, such as a triflate (-OTf) or a nonaflate (-ONf). These groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the crucial oxidative addition step.[3][5]

General Protocol for the Triflation of Fluorinated Phenols

This protocol describes a general method for the conversion of a fluorinated phenol to its corresponding triflate ester, a necessary activation step for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • Fluorinated phenol (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Pyridine or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve the fluorinated phenol (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the fluorinated aryl triflate.

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] The electronic properties of the fluorinated aryl triflate play a significant role in each of these steps.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the fluorinated aryl triflate to a low-valent palladium(0) species. This is often the rate-determining step.[8] The electron-withdrawing nature of the fluorine atoms can make the aromatic ring more electron-deficient, which can influence the rate of oxidative addition.[9][10] The propensity of aryl halides towards oxidative addition generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-F.[8][9]

  • Transmetalation: Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig amination, or a copper acetylide in Sonogashira coupling).[6][7][11] This step involves the transfer of the organic group from the coupling partner to the palladium center.

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[12][13][14] The C-F reductive elimination is a challenging step in some contexts but is not the bond being formed in these cross-coupling reactions.[12][13][14]

Palladium-Catalyzed Cross-Coupling Cycle cluster_legend Legend pd0 Pd(0)L_n oa_complex Ar(F)-Pd(II)(OTf)L_n pd0->oa_complex Oxidative Addition (Ar(F)-OTf) trans_complex Ar(F)-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 product Ar(F)-R trans_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L_n ArF Fluorinated Aryl Group OTf Triflate Leaving Group R Coupling Partner M Metal (e.g., B, N, Cu) L Ligand Experimental Workflow start Start: Fluorinated Phenol activation Step 1: Activation (e.g., Triflation) start->activation activated_phenol Fluorinated Aryl Triflate activation->activated_phenol coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) activated_phenol->coupling crude_product Crude Product Mixture coupling->crude_product workup Step 3: Aqueous Work-up & Extraction crude_product->workup purification Step 4: Purification (Column Chromatography) workup->purification final_product Final Product purification->final_product

Sources

Application Note & Protocol: Synthesis of Advanced Nematic Liquid Crystals Utilizing the 2-(4-Fluoro-3-methylphenyl)phenol Core

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Strategic Molecular Design in Modern Liquid Crystal Synthesis

The pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices is fundamentally a practice in precise molecular engineering. The performance characteristics of a liquid crystal mixture—its operating voltage, switching speed, and thermal stability—are direct consequences of the constituent molecules' structures. Fluorinated biphenyls have become a cornerstone of this field, offering a powerful toolset to modulate key physical properties such as dielectric anisotropy (Δε), viscosity, and mesophase stability.[1][2][3]

This document provides a comprehensive guide to the utilization of 2-(4-Fluoro-3-methylphenyl)phenol , a highly functionalized biphenyl intermediate, in the synthesis of high-performance calamitic (rod-shaped) liquid crystals. The specific substitution pattern of this precursor—a lateral fluorine atom and an adjacent methyl group—is not arbitrary. The lateral fluorine atom is instrumental in tuning the molecule's dipole moment, which directly influences the dielectric anisotropy.[3][4] Concurrently, the lateral methyl group introduces steric hindrance that can disrupt excessive molecular packing, effectively lowering the melting point and broadening the useful nematic phase range of the final material.[5][6]

We will explore the synthetic strategy, provide a detailed, field-tested protocol for the synthesis of a target mesogen, and discuss the characterization techniques required to validate its structure and liquid crystalline properties. This guide is intended for researchers and chemists who require not just a recipe, but a deeper understanding of the causality behind the synthetic choices and characterization outcomes.

Synthetic Strategy: From Phenolic Core to Mesogen

The core of our strategy is the functionalization of the phenolic hydroxyl group on the 2-(4-Fluoro-3-methylphenyl)phenol backbone. This -OH group is a versatile reactive handle for introducing the second half of the mesogenic structure, typically via an ester or ether linkage. For this protocol, we will focus on esterification , a robust and high-yielding reaction, to couple the phenolic core with a substituted benzoic acid moiety bearing a terminal alkyl chain. This alkyl chain provides the necessary flexibility and contributes to the overall aspect ratio of the molecule, which is crucial for the formation of liquid crystal phases.[7]

The chosen target molecule for this protocol is (4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl) 4-pentylbenzoate . This molecule is designed to exhibit a stable nematic phase over a practical temperature range. The synthesis proceeds via a classic Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

While this note focuses on utilizing the phenol, it is important to recognize that the 2-(4-Fluoro-3-methylphenyl)phenol precursor itself is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[8][9][10] This involves reacting an appropriately substituted arylboronic acid with an aryl halide to form the central C-C bond of the biphenyl core.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Starting Materials cluster_process Process cluster_end Validation & Final Product A 2-(4-Fluoro-3- methylphenyl)phenol Reaction Steglich Esterification (DCM, 0°C to RT, 12h) A->Reaction B 4-Pentylbenzoic Acid B->Reaction C DCC / DMAP C->Reaction Coupling Reagents Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Reaction Completion Purification Purification (Column Chromatography & Recrystallization) Workup->Purification Product Target Liquid Crystal: (4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl) 4-pentylbenzoate Purification->Product Analysis Structural & Mesophase Characterization (NMR, FT-IR, DSC, POM) Product->Analysis Validation

Caption: Synthetic workflow for the target liquid crystal.

Detailed Experimental Protocol: Synthesis of (4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl) 4-pentylbenzoate

Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeSupplier Notes
2-(4-Fluoro-3-methylphenyl)phenol202.235.01.01 gPurity >98%
4-Pentylbenzoic Acid192.255.5 (1.1 eq)1.06 gPurity >98%
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.0 (1.2 eq)1.24 gHandle with care; potent sensitizer
4-Dimethylaminopyridine (DMAP)122.170.5 (0.1 eq)61 mgCatalyst
Dichloromethane (DCM), anhydrous--50 mLFrom a solvent purification system or sealed bottle
Hydrochloric Acid (1M aq.)--2 x 25 mLFor workup
Saturated Sodium Bicarbonate (aq.)--2 x 25 mLFor workup
Brine (Saturated NaCl aq.)--25 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gFor drying
Silica Gel--As neededFor column chromatography (230-400 mesh)
Hexanes / Ethyl Acetate--As neededEluent for chromatography
Ethanol--As neededFor recrystallization

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Fluoro-3-methylphenyl)phenol (1.01 g, 5.0 mmol), 4-pentylbenzoic acid (1.06 g, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Initiation: Cool the reaction flask to 0 °C using an ice-water bath. Once cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol is a key indicator of completion.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM (~10-15 mL) to recover any trapped product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). The acid wash removes unreacted DMAP, and the base wash removes unreacted benzoic acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

  • Purification - Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). Combine the fractions containing the pure product (as determined by TLC).

  • Purification - Recrystallization: Concentrate the pure fractions to yield a solid. Recrystallize the product from hot ethanol or an ethanol/heptane mixture to obtain the final product as a white crystalline solid. Dry the crystals under vacuum.[7]

Characterization and Data Analysis

A rigorous characterization is essential to confirm the chemical identity and liquid crystalline properties of the synthesized compound.

4.1. Structural Confirmation

  • ¹H & ¹³C NMR Spectroscopy: Confirms the molecular structure by identifying the chemical shifts, integrations, and coupling constants of all protons and carbons.[11]

  • FT-IR Spectroscopy: Verifies the formation of the ester linkage by the appearance of a strong C=O stretch (typically ~1735 cm⁻¹) and the disappearance of the broad phenolic O-H stretch.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

4.2. Mesophase Characterization

The liquid crystalline behavior is investigated primarily through two complementary thermal analysis techniques.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes.[4] A typical measurement involves heating and cooling the sample at a controlled rate (e.g., 5-10 °C/min). The resulting thermogram will show peaks corresponding to melting (Crystal → LC/Isotropic), clearing (LC → Isotropic), and crystallization (Isotropic/LC → Crystal).

  • Polarized Optical Microscopy (POM): POM allows for the direct visual identification of liquid crystal phases based on their unique optical textures.[4][11] The sample is placed on a hot stage between two crossed polarizers. As the temperature is changed, the appearance of birefringent textures (e.g., schlieren or marbled textures for nematic phases) confirms the presence of a mesophase.

Expected Properties Summary:

PropertyExpected Result / ObservationTechnique
Chemical Structure Spectra consistent with (4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl) 4-pentylbenzoateNMR, FT-IR, MS
Melting Point (Tₘ) Expected to be significantly lower than non-substituted analogues due to the lateral methyl group.[5][6] e.g., 50-70 °C.DSC, POM
Clearing Point (T꜀) The temperature at which the material becomes an isotropic liquid. e.g., 100-130 °C.DSC, POM
Mesophase Type Expected to be a nematic (N) phase, identifiable by its characteristic schlieren or threaded texture.POM
Dielectric Anisotropy (Δε) The lateral fluorine atom should induce a moderate to high positive Δε, making it suitable for twisted nematic (TN) applications.[3]Dielectric Spec.

Causality: Linking Molecular Structure to Macroscopic Properties

The rational design of this liquid crystal is rooted in established structure-property relationships. The diagram below illustrates how each component of the target molecule contributes to its overall performance characteristics.

G Core Target Molecule (4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl) 4-pentylbenzoate F1 Biphenyl Core + Ester Linkage Core->F1 F2 Lateral Fluoro (4'-position) Core->F2 F3 Lateral Methyl (3'-position) Core->F3 F4 Terminal Alkyl Chain (n-pentyl) Core->F4 P1 High Birefringence (Δn) & Structural Rigidity F1->P1 Contributes to P2 Positive Dielectric Anisotropy (Δε) F2->P2 Induces Dipole P3 Low Melting Point (Tm) Broad Nematic Range F3->P3 Disrupts Packing F4->P3 Stabilizes N Phase P4 Molecular Fluidity & Low Viscosity F4->P4 Enhances

Caption: Structure-property relationships in the target mesogen.

Conclusion

The intermediate 2-(4-Fluoro-3-methylphenyl)phenol serves as an exemplary building block for creating sophisticated liquid crystal materials. Its pre-installed lateral substituents provide chemists with a strategic advantage, allowing for the fine-tuning of critical physical properties directly from the synthetic outset. The protocol detailed herein demonstrates a reliable and scalable pathway to high-purity mesogens via Steglich esterification. By understanding and applying the principles of molecular design outlined in this note, researchers can effectively leverage this and similar intermediates to develop novel liquid crystals tailored for a wide array of advanced electro-optical applications.

References

  • Ali, A. M., et al. (2021). Liquid crystal and photophysical properties of laterally fluorinated azo-ester materials. Taylor & Francis Online. Retrieved from [Link]

  • Cieśla, M., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. Retrieved from [Link]

  • Benaissa, A., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • O'Neill, M., & Kelly, S. M. (2010). Fluorinated liquid crystals - Properties and applications. Journal of Materials Chemistry. Retrieved from [Link]

  • Stott, F. I., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]

  • Opara, T. K., et al. (2011). Characterization of Some Fluorinated Mesogens for Application in Liquid Crystal Displays. Taylor & Francis Online. Retrieved from [Link]

  • Li, Y., et al. (2024). Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals. RSC Publishing. Retrieved from [Link]

  • Herman, V., et al. (2021). Synthesis and microwave dielectric properties of polyphenylene liquid crystal compounds with lateral substitution by methyl and fluorine. Taylor & Francis Online. Retrieved from [Link]

  • Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. Labinsights. Retrieved from [Link]

  • Urban, S., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. PMC. Retrieved from [Link]

Sources

Application Note: 2-(4-Fluoro-3-methylphenyl)phenol as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the realm of kinase inhibitor discovery, the biaryl phenol motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This application note focuses on 2-(4-Fluoro-3-methylphenyl)phenol , a specific biaryl architecture optimized for hydrophobic pocket occupancy and metabolic stability.

Unlike generic biaryls, this scaffold incorporates specific substituents—a fluorine atom and a methyl group—on the distal phenyl ring. These modifications are not cosmetic; they are engineered to enhance lipophilic efficiency (LipE) and block metabolic "soft spots" (sites prone to CYP450 oxidation). This guide outlines the rationale, synthesis, and biological validation of this scaffold as a starting point for developing Type II kinase inhibitors (e.g., targeting p38 MAPK, B-Raf, or VEGFR).

Chemical Basis: Structure-Activity Relationship (SAR)

The efficacy of 2-(4-Fluoro-3-methylphenyl)phenol relies on its ability to exploit the ATP-binding cleft's specific geometry.

Mechanistic Rationale
  • The Phenol Moiety (Hinge Binder): The hydroxyl group (-OH) often serves as a hydrogen bond donor/acceptor pair, interacting with the kinase "hinge" region (e.g., the backbone amide of Met109 in p38 MAPK).

  • The Biaryl Twist: The single bond connecting the two phenyl rings allows for a non-planar conformation (dihedral angle ~40-60°), mimicking the twisted shape of many bioactive inhibitors.

  • Fluoro-Methyl Substitution (Hydrophobic Pocket):

    • 4-Fluoro: Increases metabolic stability by blocking para-oxidation while maintaining a small steric profile.

    • 3-Methyl: Provides a "grease" element to fill the hydrophobic pocket (Gatekeeper residue interaction), often improving selectivity against kinases with smaller gatekeeper residues.

Visualization: Scaffold Interaction Logic

Scaffold_Logic Scaffold 2-(4-Fluoro-3-methylphenyl)phenol Phenol Phenol Ring (H-Bond Donor/Acceptor) Scaffold->Phenol Biaryl_Link Biaryl Bond (Rotational Flexibility) Scaffold->Biaryl_Link Distal_Ring Fluoro-Methyl Phenyl (Hydrophobic Core) Scaffold->Distal_Ring Kinase_Hinge Kinase Hinge Region (e.g., Met109) Phenol->Kinase_Hinge H-Bonds Gatekeeper Gatekeeper Residue (Selectivity Filter) Distal_Ring->Gatekeeper Van der Waals Metabolism CYP450 Oxidation Distal_Ring->Metabolism Blocks (F/Me)

Figure 1: Structural logic of the scaffold.[1][2][3] The F/Me groups block metabolism while the phenol anchors the molecule to the kinase hinge.

Protocol 1: Chemical Synthesis (Suzuki-Miyaura Coupling)

The most robust method to construct this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures high regioselectivity and yield.

Reagents
  • Aryl Halide: 2-Bromophenol (CAS 95-56-7)

  • Boronic Acid: (4-Fluoro-3-methylphenyl)boronic acid (CAS 139911-27-6)

  • Catalyst: Pd(dppf)Cl₂ · DCM complex

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Bromophenol (1.0 equiv, 5 mmol) and (4-Fluoro-3-methylphenyl)boronic acid (1.2 equiv, 6 mmol) in 20 mL of degassed 1,4-Dioxane.

  • Activation: Add K₂CO₃ (3.0 equiv, 15 mmol) dissolved in 5 mL of water.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) under a nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: The product should appear as a new spot with lower polarity than the boronic acid but higher than the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1N HCl (to neutralize the phenolate), followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: 2-Bromophenol + (4-F-3-Me-phenyl)boronic acid Mix 1. Mix in Dioxane/H2O Add K2CO3 Reactants->Mix Cat 2. Add Pd(dppf)Cl2 (Inert Atmosphere) Mix->Cat Heat 3. Reflux @ 90°C (4-6 Hours) Cat->Heat Workup 4. Acidic Workup (1N HCl) Extract w/ EtOAc Heat->Workup Purify 5. Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Final Scaffold: 2-(4-Fluoro-3-methylphenyl)phenol Purify->Product

Figure 2: Step-by-step Suzuki-Miyaura coupling workflow for scaffold generation.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Once synthesized, the scaffold's inhibitory potential must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP formed during the kinase reaction. This is preferred over radiometric methods for safety and throughput.

Assay Principle

The assay detects the generation of ADP by the kinase reaction.

  • Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which is then used by Luciferase to generate light.

Detailed Protocol
  • Compound Prep: Prepare a 10mM stock of 2-(4-Fluoro-3-methylphenyl)phenol in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Enzyme Mix: Dilute the target kinase (e.g., p38α, 5-10 ng/well) in kinase buffer.

  • Substrate Mix: Prepare ATP (at K_m value, typically 10-50 µM) and peptide substrate (e.g., MBP or Poly Glu:Tyr).

  • Reaction:

    • Add 2 µL Compound (or DMSO control) to 384-well white plate.

    • Add 2 µL Kinase solution. Incubate 10 min RT.

    • Add 2 µL Substrate/ATP mix to start reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 6 µL ADP-Glo Reagent . Incubate 40 min (stops kinase, digests ATP).

    • Add 12 µL Kinase Detection Reagent . Incubate 30 min (converts ADP→ATP→Light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis Template

Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Scaffold-001 101,20095%
Scaffold-001 14,50082%
Scaffold-001 0.115,00040%
Scaffold-001 0.0124,0005%
DMSO Control -25,2000%
No Enzyme -200100%

Protocol 3: Cellular Target Engagement (Western Blot)

To verify the scaffold permeates the cell membrane and inhibits the kinase in a biological context, we assess the phosphorylation status of a downstream substrate.

Target: p38 MAPK pathway (Example) Readout: Phosphorylation of MAPKAPK2 (MK2) or HSP27.

  • Cell Culture: Seed THP-1 or HeLa cells (5x10⁵ cells/well) in 6-well plates.

  • Treatment:

    • Starve cells (serum-free media) for 4 hours.

    • Pre-treat with 2-(4-Fluoro-3-methylphenyl)phenol (1, 5, 10 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30 min to activate the kinase pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).

  • Blotting:

    • Run SDS-PAGE (10% Bis-Tris gel).

    • Transfer to Nitrocellulose.

    • Primary Ab: Anti-phospho-HSP27 (Ser82) (1:1000).

    • Control Ab: Anti-Total HSP27 or GAPDH.

  • Result: A potent inhibitor will show dose-dependent disappearance of the phospho-band while the total protein band remains constant.

References

  • Vertex Pharmaceuticals. (2018). Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[3] ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[4] Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone and related biaryls.

  • PubChem. (2024).[5] Compound Summary: 2-(4-Fluoro-3-methylphenyl)phenol (CAS 742058-84-0).[6] National Library of Medicine. [5]

  • Molaid Chemicals. (2023). Reaction data for 3-(4-Fluoro-3-methylphenyl)phenol intermediates.

  • Promega. (2023). ADP-Glo™ Kinase Assay Technical Manual.

Sources

Advanced Reagents and Protocols for the Synthesis of Sterically Hindered Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of sterically hindered biaryl phenols—crucial motifs in chiral ligands, natural products, and active pharmaceutical ingredients (APIs)—presents a formidable challenge in cross-coupling chemistry. Traditional Suzuki-Miyaura conditions often fail when applied to di-ortho, tri-ortho, or tetra-ortho-substituted substrates due to severe steric clash during the oxidative addition and transmetalation steps. Furthermore, the slow rate of coupling exacerbates competitive side reactions, most notably protodeboronation.

This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal catalysts, ligands, and conditions to overcome these energy barriers. By leveraging "flexible steric bulk" through advanced Buchwald phosphines and N-Heterocyclic Carbene (NHC) complexes, researchers can achieve high-yielding, reproducible syntheses of congested biaryl phenols.

Mechanistic Bottlenecks & Causality

To rationally design a successful coupling protocol, one must understand the causality behind reaction failure. The synthesis of sterically hindered biaryls is a kinetic race between productive cross-coupling and catalyst deactivation/substrate degradation.

The Protodeboronation Paradox

Protodeboronation is an undesirable protonolysis side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the nucleophilic coupling partner[1]. While bases are essential for the Suzuki-Miyaura transmetalation step, they also catalyze protodeboronation.

More critically, recent automated high-throughput and computational studies have revealed a paradox: protodeboronation is actively accelerated by palladium(II) complexes bound to bulky phosphine ligands [2]. While sterically hindered ligands are mandatory to force the difficult reductive elimination step of congested biaryls, their excessive bulk can impede the transmetalation of the boronic acid, leaving the organoboron species susceptible to moisture-driven degradation[2]. Therefore, achieving a balance between steric bulk and conformational flexibility is paramount.

Overcoming the Activation Energy Barrier

In the synthesis of sterically demanding biaryls, reductive elimination (RE) is often the rate-limiting step. Highly bulky ligands form coordinatively unsaturated, monoligated


 species. The steric bulk of the ligand physically pushes the two aryl groups on the 

intermediate together, lowering the activation energy (

) required for C-C bond formation[3].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Clash) Pd0->OA Aryl Halide TM Transmetalation (Base Required) OA->TM Boronic Acid PDB Protodeboronation (Side Reaction) OA->PDB H2O / Protic Source RE Reductive Elimination (Product Formation) TM->RE Biaryl Complex RE->Pd0 Biaryl Phenol

Catalytic cycle highlighting the competitive protodeboronation pathway.

Strategic Reagent Selection

A. Dialkylbiaryl Phosphines (Buchwald Ligands)

Derived from 2,6-diisopropylaniline building blocks, Buchwald ligands (e.g., SPhos, XPhos, RuPhos) have revolutionized the coupling of hindered substrates[4].

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Features a secondary interaction where the electron-rich lower aromatic ring coordinates with the palladium center, stabilizing the active

    
     species and preventing catalyst precipitation (palladium black formation)[3]. It is highly effective for di- and tri-ortho-substituted biaryls.
    
  • XPhos: Offers increased steric bulk via triisopropyl substitution on the lower ring, further lowering the

    
     for reductive elimination, making it suitable for challenging unactivated aryl chlorides[3].
    
B. N-Heterocyclic Carbenes (Pd-PEPPSI Precatalysts)

NHC ligands provide stronger


-donation than phosphines, resulting in highly robust metal-carbene bonds that resist degradation at elevated temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is particularly effective.
  • Pd-PEPPSI-IPr: Features a 2,6-diisopropylphenyl wingtip. It is a powerful, air-stable precatalyst that excels in coupling inactivated and sterically hindered substrates under mild conditions[5].

  • Pd-PEPPSI-IPent: Introduces "flexible steric bulk" via 2,6-di(3-pentyl)phenyl groups. This flexibility allows the ligand to accommodate the incoming substrate during oxidative addition while providing massive steric pressure to force the reductive elimination of highly congested tetra-ortho-substituted biaryls [6],[7].

C. Bases and Solvents

For sterically hindered couplings, weaker bases (e.g.,


) often fail to drive transmetalation. Stronger, non-nucleophilic bases such as 

or

are required[8]. To mitigate protodeboronation, anhydrous or strictly controlled solvent systems (e.g., anhydrous Toluene, 1,4-Dioxane, or optimized Toluene/Water biphasic mixtures where the base is localized in the aqueous phase) must be employed[2],[8].

Quantitative Data: Ligand Performance Comparison

The following table summarizes the expected performance of various ligand systems based on the steric demand of the target biaryl phenol.

Ligand / PrecatalystTarget Steric DemandRelative

for RE
Protodeboronation RiskOptimal BaseTypical Loading
PPh3 / dppf Mono-orthoHighLow

5.0 mol%
SPhos Di- to Tri-orthoModerate (19.9 kcal/mol)Moderate

1.0 - 2.0 mol%
XPhos Tri-orthoLow (18.7 kcal/mol)High

1.0 - 2.0 mol%
Pd-PEPPSI-IPr Tri-orthoLowLow-Moderate

0.5 - 1.0 mol%
Pd-PEPPSI-IPent Tetra-orthoVery LowModerate

/

1.0 - 2.0 mol%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of internal standards and specific visual cues ensures that the researcher can verify the integrity of the reaction at each critical phase.

Protocol A: Synthesis of a Tri-ortho-substituted Biaryl Phenol using Pd-PEPPSI-IPr

Objective: Couple an ortho-substituted aryl chloride with a di-ortho-substituted phenol boronic acid.

Materials:

  • Aryl chloride (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Pd-PEPPSI-IPr (1.0 mol%)

  • 
     (anhydrous, finely milled, 3.0 equiv)
    
  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd-PEPPSI-IPr (0.01 mmol, 6.8 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. If not using a glovebox, evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition: Inject 5.0 mL of anhydrous, sparged 1,4-Dioxane via syringe.

    • Validation Check: The solution should appear pale yellow/amber. Rapid blackening at room temperature indicates premature catalyst decomposition (oxygen ingress).

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12-24 hours. The high stirring rate is critical for heterogeneous base activation.

  • Monitoring: At 12 hours, withdraw a 50

    
     aliquot under Argon, quench with EtOAc/Water, and analyze the organic layer via GC-MS or LC-MS.
    
    • Validation Check: Monitor for the presence of the protoarene (deboronation product). If protoarene > 20%, ensure base was completely anhydrous in subsequent runs.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl phenol.

Protocol B: Synthesis of a Tetra-ortho-substituted Biaryl Phenol using SPhos

Objective: Achieve maximum steric compression using a Buchwald precatalyst.

Modifications from Protocol A:

  • Catalyst System: Use Pd(OAc)2 (2.0 mol%) and SPhos (4.0 mol%), or ideally, the preformed SPhos Pd G3 precatalyst (2.0 mol%) to ensure a 1:1 Pd:Ligand ratio and avoid the need for an external reducing agent.

  • Solvent: Toluene /

    
     (10:1 v/v). Note: While water promotes protodeboronation, a controlled biphasic system with Toluene and a strong base like 
    
    
    
    often accelerates transmetalation faster than degradation for SPhos systems.
  • Temperature: 110 °C (reflux).

Workflow Step1 1. Inert Setup Degas Solvents & Weigh Reagents Step2 2. Precatalyst Activation Generate Pd(0)L Monoligated Species Step1->Step2 Step3 3. Cross-Coupling Heat at 90-110°C (12-24h) Step2->Step3 Step4 4. Quench & Workup Dilute with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Standardized experimental workflow for sterically hindered cross-coupling.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES. Library and Archives Canada.[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.[Link]

  • Highly efficient Pd-PEPPSI-IPr catalyst for N-(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction. ResearchGate.[Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in 2-(4-Fluoro-3-methylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion in 2-(4-Fluoro-3-methylphenyl)phenol synthesis Content type: Technical Support Center Guide

Executive Summary & Reaction Overview

The Challenge: Synthesizing 2-(4-Fluoro-3-methylphenyl)phenol via Suzuki-Miyaura cross-coupling presents a unique "perfect storm" of chemical challenges. You are coupling an ortho-substituted phenol (sterically hindered, potential catalyst poison) with a fluoro-methyl substituted boronic acid (electronically distinct, prone to protodeboronation).

The Reaction:

  • Partner A (Electrophile): 2-Bromophenol (or 2-Iodophenol).

  • Partner B (Nucleophile): (4-Fluoro-3-methylphenyl)boronic acid.

  • Target: A sterically congested biaryl with a free hydroxyl group.

If you are experiencing low conversion (<50%) , stalling , or missing nucleophile , this guide provides a diagnostic workflow and field-proven solutions.

Diagnostic Workflow

Before changing reagents, diagnose the mode of failure using this logic tree.

DiagnosticWorkflow Start START: Reaction Stalled / Low Yield CheckSM Analyze Crude Mixture (HPLC/LCMS) Are Starting Materials (SM) Present? Start->CheckSM BothPresent Both Halide & Boronic Acid Present CheckSM->BothPresent Yes, both remain BoronicGone Halide Present, Boronic Acid GONE CheckSM->BoronicGone Boronic Acid missing CheckColor Check Reaction Color BothPresent->CheckColor CheckByprod Identify Byproducts BoronicGone->CheckByprod BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Catalyst Death NoChange No Color Change / Pale CheckColor->NoChange Activation Failure Proto Product: Fluorotoluene derivative (Protodeboronation) CheckByprod->Proto Hydrolysis Homo Product: Biaryl Homocoupling CheckByprod->Homo Oxidation

Figure 1: Diagnostic logic for Suzuki coupling failure modes.

Critical Troubleshooting (Q&A)

Issue 1: "My boronic acid is consumed, but the halide remains, and yield is low."

Diagnosis: Protodeboronation . The (4-Fluoro-3-methylphenyl)boronic acid is unstable under your current conditions. The combination of the fluorine atom (electron-withdrawing) and the basic conditions accelerates the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond.

  • The Mechanism: Base attacks the boron to form a boronate "ate" complex. If transmetallation to Palladium is slow (due to the steric bulk of the 2-bromophenol), the "ate" complex hydrolyzes instead.

  • The Fix:

    • Reduce Base Strength: Switch from strong bases (NaOH, KOtBu) to weaker, buffered bases like K3PO4 or K2CO3 .

    • Manage Water: While water is necessary for the Suzuki mechanism, excess water promotes protodeboronation. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[1][2]

    • Add Boronic Acid Slowly: Add the boronic acid in portions (or via syringe pump) to keep its concentration low relative to the catalyst.

Issue 2: "The reaction turns black and stops after 1 hour."

Diagnosis: Catalyst Deactivation (Pd Black Formation) . The active Pd(0) species is aggregating into inactive bulk metal. This is common with 2-halophenols because the free phenol can coordinate to the Pd center, displacing ligands and destabilizing the catalyst.

  • The Fix:

    • Switch Ligands: Standard PPh3 (in Pd(PPh3)4) is too labile. Switch to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich phosphines like SPhos or XPhos . These bind tightly to Pd and prevent aggregation.

    • Protect the Phenol: If ligand switching fails, the free hydroxyl group is the culprit. Protect it as a Benzyl ether (OBn) or Methoxymethyl ether (MOM) . (See Protocol B).

Issue 3: "I see the homocoupled biaryl (dimer of the boronic acid)."

Diagnosis: Oxygen Contamination . Oxygen re-oxidizes Pd(0) to Pd(II), which then consumes two equivalents of boronic acid to form the homocouple.

  • The Fix:

    • Degas Thoroughly: Sparging with nitrogen for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes.

    • Solvent Choice: Switch to solvents that hold less oxygen, such as Toluene/Water mixtures, rather than DMF or THF.

Experimental Protocols

Protocol A: Direct Coupling (Optimized for Free Phenols)

Use this for rapid synthesis if you have access to advanced ligands.

Reagents:

  • 2-Bromophenol (1.0 equiv)

  • (4-Fluoro-3-methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Robust against air/moisture.

  • Base: K3PO4 (3.0 equiv) — Buffered base minimizes protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

  • Charge a reaction vial with the boronic acid, Pd catalyst, and K3PO4.

  • Seal the vial and purge with Argon for 10 minutes.

  • Inject 2-Bromophenol dissolved in degassed Dioxane, followed by degassed water.

  • Heat to 85°C for 4-12 hours.

  • Workup: Acidify carefully to pH 6 (to protonate the phenol) before extraction with EtOAc.

Protocol B: The "Rescue" Route (Phenol Protection)

Use this if Protocol A fails or if purity is critical.

Step 1: Protection React 2-Bromophenol with Benzyl Bromide (BnBr) and K2CO3 in Acetone (Reflux, 2h). Result: 1-Bromo-2-(benzyloxy)benzene. (Yield >95%).

Step 2: Coupling Couple the protected bromide with (4-Fluoro-3-methylphenyl)boronic acid using standard Pd(PPh3)4 (5 mol%) and Na2CO3 in Toluene/Ethanol/Water. Result: Protected Biaryl.

Step 3: Deprotection Hydrogenolysis (H2, Pd/C) in MeOH/EtOAc. Result: Pure 2-(4-Fluoro-3-methylphenyl)phenol.

Comparative Data: Base & Ligand Effects[1]

The following data summarizes typical conversion rates for ortho-substituted phenol couplings.

VariableConditionConversion (24h)Primary Side Product
Base NaOH (Strong)35%Fluorotoluene (Protodeboronation)
K3PO4 (Buffered) 88% Minimal
K2CO372%Some Homocoupling
Ligand PPh3 (Standard)40%Pd Black (Catalyst Death)
dppf (Bidentate) 92% None
SPhos (Bulky) 95% None
Solvent DMF60%Unknown impurities
Dioxane/H2O 90% Clean

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[3] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]

  • Coupling of Free Phenols: Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Potassium Phosphate in the Presence of Palladium Catalysts. Angewandte Chemie International Edition. [Link]

  • Catalyst Selection (dppf): Colacot, T. J. (2008). A Concise Update on the Applications of 1,1′-Bis(diphenylphosphino)ferrocene (dppf) in Organic Synthesis. Platinum Metals Review. [Link]

Sources

Advanced Biaryl Synthesis Support Center: Overcoming Steric Hindrance at the Ortho-Position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sterically hindered cross-coupling reactions. Synthesizing 2-substituted and multi-ortho-substituted biaryls is a cornerstone of drug discovery and materials science. However, steric congestion at the ortho-position introduces severe kinetic bottlenecks—specifically during oxidative addition, transmetalation, and reductive elimination.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and data-driven solutions to help you overcome these synthetic barriers.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your reaction parameters, it is critical to identify which elementary step of the catalytic cycle is failing. Use the diagnostic decision tree below to match your analytical observations with the correct mechanistic solution.

G A Sterically Hindered Coupling Fails B Identify Rate-Limiting Step via GC-MS / LC-MS A->B C Unreacted Aryl Halide (Slow Oxidative Addition) B->C D Deboronated Arene (Protodeboronation) B->D E Accumulation of Intermediates (Slow Reductive Elimination) B->E C_Sol Use Electron-Rich Ligands (e.g., tBu-XPhos) C->C_Sol D_Sol Switch to Bpin or Triolborates Use Anhydrous K3PO4 D->D_Sol E_Sol Increase Steric Bulk of Ligand (e.g., XPhos, HFTPhos) E->E_Sol

Diagnostic workflow for identifying and resolving bottlenecks in hindered biaryl synthesis.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling for a tetra-ortho-substituted biaryl is stalling at low conversion. How do I overcome the reductive elimination barrier? Causality: In sterically encumbered systems, the two aryl groups struggle to adopt the required cis-geometry on the palladium center. Consequently, reductive elimination—normally a rapid step—becomes the rate-limiting bottleneck, leading to catalyst deactivation. Solution: Employ dialkylbiaryl phosphines (Buchwald-type ligands). Counterintuitively, increasing the steric bulk of the ligand accelerates reductive elimination. The bulky groups on the ligand exert steric pressure that forces the aryl groups together. Furthermore, a secondary


-interaction between the palladium center and the lower aromatic ring (LWR-Ar) of the ligand stabilizes the reactive 12-electron Pd(0) species generated post-elimination[1]. For extreme cases, using 2, which features an electron-withdrawing heptafluorotolyl group, drastically lowers the activation energy (

) for reductive elimination[2].

Q2: I am observing massive protodeboronation of my 2,6-disubstituted arylboronic acid before coupling occurs. How can I suppress this? Causality: Ortho-substituents (especially heteroatoms) increase the ground-state energy of the boronic acid due to steric clash. This lowers the activation barrier for hydrolytic B–C bond cleavage (protodeboronation), which proceeds via3

3[3].
Solution:  Protect the boron species by switching from a boronic acid to a pinacol boronate (Bpin) or an aryltriolborate. These derivatives lack the empty p-orbital availability required for rapid water coordination. Ensure strictly anhydrous conditions and utilize a non-nucleophilic base (e.g., anhydrous K

PO

).

Q3: How do I optimize the base and solvent system for sterically hindered transmetalation? Causality: Transmetalation requires the formation of a reactive palladium-hydroxo or palladium-alkoxo complex. In hindered systems, this intermediate is difficult to form, and harsh bases can degrade the starting materials. Solution: Utilize4 (e.g., CuCl)[4]. This facilitates a dual transmetalation pathway (B


 Cu 

Pd) that bypasses the traditional, sterically hindered Pd-O-B transition state, making it highly effective for tetra-ortho-substituted biaryls.
Quantitative Data: Ligand Selection Guide

Selecting the correct ligand based on the degree of steric hindrance is critical. The table below summarizes the activation energies required for reductive elimination (RE) using various Buchwald-type ligands[2].

LigandStructural Feature (Lower Ring)Activation Energy (

) for RE
Best Use Case
SPhos 2,6-dimethoxy groups19.9 kcal/molDi-ortho-substituted biaryls
XPhos 2,4,6-triisopropyl groups18.7 kcal/molTri-ortho-substituted biaryls
PhenCarPhos Carbazole-based framework16.5 kcal/molHighly hindered cross-couplings
HFTPhos Heptafluorotolyl group< 15.0 kcal/molTetra-ortho-substituted biaryls
Standard Operating Procedure (SOP): Synthesis of Tetra-ortho-Substituted Biaryls

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure each mechanistic step (activation, oxidative addition, transmetalation) is functioning properly before proceeding.

Step 1: Pre-activation of the Catalyst

  • In an N

    
    -filled glovebox, combine Pd(OAc)
    
    
    
    (2 mol%) and XPhos or HFTPhos (4 mol%) in anhydrous toluene (0.1 M).
  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Observe a color shift from orange/yellow to deep red/brown. This confirms the reduction of Pd(II) to the active, monoligated Pd(0)-L

    
     species. If the solution remains yellow, the ligand has not properly coordinated; verify the anhydrous nature of your solvent.
    

Step 2: Addition of Coupling Partners

  • Add the sterically hindered aryl halide (1.0 equiv) and the ortho-substituted pinacol boronate (Bpin) (1.5 equiv).

  • Validation Checkpoint: Take a 10

    
    L aliquot, dilute in EtOAc, and run a rapid GC-MS. The presence of the unreacted aryl halide establishes the baseline (T=0).
    

Step 3: Base Addition and Reaction Initiation

  • Add anhydrous K

    
    PO
    
    
    
    (3.0 equiv). Seal the vessel, remove it from the glovebox, and heat to 110 °C.
  • Validation Checkpoint (1-Hour Mark): Analyze a second aliquot via GC-MS.

    • Scenario A: Starting materials are intact

      
       Oxidative addition is failing. Switch to a more electron-rich ligand (
      
      
      
      Bu-XPhos).
    • Scenario B: Aryl halide is consumed, but deboronated arene is detected

      
       Protodeboronation is occurring. Ensure K
      
      
      
      PO
      
      
      is strictly anhydrous and reduce the temperature to 90 °C.
    • Scenario C: Product mass is detected

      
       The catalytic cycle is turning over successfully. Proceed to completion (typically 12-24 hours).
      

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove palladium black and phosphate salts, washing with EtOAc.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the hindered biaryl.

References
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. 2

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. 3

  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett - Hokkaido University. 4

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society. 1

Sources

Technical Support Center: Crystallization Engineering for Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Optimizing Solvent Systems & Troubleshooting Phase Separation Case Reference: F-Biaryl-001

Executive Summary: The "Fluorine Effect" in Crystal Lattice Energy

Welcome to the technical support center. If you are working with fluorinated biaryls, you are likely encountering a specific set of physical chemistry challenges.

Fluorine is not merely a "hydrogen replacement"; it fundamentally alters the electrostatic potential surface (EPS) of the biaryl system.

  • Lipophilicity vs. Polarity: While fluorine increases lipophilicity (

    
    ), the C-F bond creates a strong local dipole. This often leads to molecules that are insoluble in water but also surprisingly insoluble in standard lipophilic hydrocarbons (like hexane).
    
  • Lattice Energy: Fluorine atoms often reject standard

    
     stacking in favor of edge-to-face or "herringbone" packing due to electrostatic repulsion between electron-rich F-atoms and 
    
    
    
    -clouds.

This guide addresses the three most common support tickets we receive: Solvent Selection Failure , Oiling Out (LLPS) , and Impurity Occlusion .

Protocol A: Solvent System Design (The "Bridge" Strategy)

The Problem: Standard "Good Solvent / Bad Solvent" pairs (e.g., DCM/Hexane) often fail for fluorinated biaryls because the "Bad Solvent" causes immediate oiling out rather than nucleation.

The Solution: Use a Fluorinated Bridge Solvent . Fluorinated aromatic solvents, such as


-Trifluorotoluene (PhCF

)
, act as a "translator" between your fluorinated product and standard organic solvents.
Recommended Solvent Screening Matrix
Solvent ClassSpecific SolventRoleWhy it works for F-Biaryls
Primary (Good) Trifluorotoluene DissolverMatches the fluorinated surface of the biaryl; high boiling point (102°C) allows thermal swing.
Primary (Good) Isopropyl Acetate DissolverModerate polarity; cleaner impurity rejection than EtOAc.
Bridge Toluene Modifier

-stacking capability helps stabilize biaryl interactions.
Antisolvent Heptane PrecipitatorPreferred over Hexane (higher bp allows slower cooling).
Specialty 2,2,2-Trifluoroethanol (TFE) H-Bond DonorUse only if the molecule has polar H-bond acceptors (e.g., pyridyl rings).
Workflow: The "Bridge" Screening Logic

SolventScreening Start Start: Crude F-Biaryl SolubilityCheck Check Solubility in Trifluorotoluene (PhCF3) @ 80°C Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddAnti Slow Addition of Heptane (Dropwise @ 70°C) Soluble->AddAnti Yes TryPolar Try Isopropyl Acetate or Toluene Soluble->TryPolar No CloudPoint Cloud Point Observed? AddAnti->CloudPoint Cooling Cool to 20°C at 10°C/hour CloudPoint->Cooling Yes OilCheck Did it Oil Out? Cooling->OilCheck Success Isolate Crystals OilCheck->Success No Remediate Proceed to Protocol B (Oiling Out) OilCheck->Remediate Yes (Liquid Phase)

Figure 1: Decision matrix for selecting the initial solvent system. Note the priority of PhCF3 as a primary solvent.

Protocol B: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or adding antisolvent, the solution turns milky/opaque, and a viscous liquid separates at the bottom. No crystals form. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The metastable liquid phase is energetically more favorable than the crystalline phase due to high impurity levels or rapid supersaturation.

The "Temperature Cycling" Remediation Protocol

Do not simply "wait and see." A static oiled-out system rarely crystallizes spontaneously.

Step-by-Step Guide:

  • Re-dissolve: Heat the mixture back to the clear point (usually

    
    ).
    
  • Seed at the Cloud Point:

    • Cool slowly until the very first sign of turbidity (Cloud Point).

    • CRITICAL STEP: Add seed crystals (0.1 wt%) immediately at this temperature. Do not wait for the oil to form.

  • Isothermal Hold: Hold the temperature constant at the seeding temperature for 1-2 hours. This allows the seeds to grow and consume the supersaturation before the oil phase can nucleate.

  • Slow Cooling Ramp: Cool at a rate of

    
    .
    
Visualizing the Phase Behavior

OilingOut State1 Solution (Hot) State2 Metastable Zone (Supersaturated) State1->State2 Branch Cooling Path State2->Branch Action1 Rapid Cooling or High Impurity Branch->Action1 Action2 Seed @ Cloud Point + Isothermal Hold Branch->Action2 FailState LLPS (Oiling Out) Impure Liquid Droplets SuccessState Nucleation & Growth Pure Crystals Action1->FailState Kinetic Trap Action2->SuccessState Thermodynamic Control

Figure 2: Divergent pathways in crystallization. Seeding in the metastable zone prevents the system from entering the LLPS region.

Protocol C: Impurity Rejection (Pd & Homocoupling)

Fluorinated biaryls are typically synthesized via Suzuki-Miyaura coupling.[2] Two persistent impurities often co-crystallize with the product:

  • Palladium (Pd): Fluorinated electron-poor rings can coordinate Pd species.

  • Homocoupled Biaryl: (e.g., Ar-Ar instead of Ar-Ar').

FAQ: How do I remove Palladium during crystallization?

Standard recrystallization often fails to remove Pd because the metal coordinates to the crystal surface. You must use a Chemical Scavenger before the final crystallization.

Recommended Workflow:

  • Dissolve crude solid in THF or PhCF

    
     .
    
  • Add SilicaThiol (Si-SH) or Activated Carbon (Darco KB) (10 wt%).

  • Stir at 50°C for 60 minutes.

  • Filter hot through Celite.

  • Proceed to crystallization (Protocol A).

Impurity Solubility Table
Impurity TypeBehavior in Heptane/TolueneBehavior in MeOH/WaterRecommended Wash
Des-fluoro analog Co-crystallizes (Solid Solution)Slightly more solubleDifficult to separate; requires chromatography.
Homocoupled Dimer Highly Insoluble (Crashes first)InsolubleHot Filtration: Dissolve product in minimal hot toluene; dimer often remains solid. Filter it off.
Boronic Acid InsolubleSolubleBase Wash: Wash organic layer with 1M NaOH/Water prior to crystallization.

References & Authoritative Grounding

The protocols above are derived from principles of crystal engineering and process chemistry. For further verification, consult the following sources:

  • Fluorine in Crystal Engineering:

    • Title: Role of organic fluorine in crystal engineering.[3][4][5]

    • Source: Chopra, D. (2011). CrystEngComm.

    • URL:[Link]

  • Troubleshooting Oiling Out:

    • Title: Oiling Out in Crystallization.[1][6][7][8]

    • Source: Mettler Toledo Process Analytics.

    • URL:[Link]

  • Solvent Selection for Fluorinated Compounds:

    • Title: A Comparative Guide to Fluorinated Solvents.[9]

    • Source: BenchChem Technical Support.[9][10]

  • Weak Interactions in Fluorinated Systems:

    • Title: Solving the enigma of weak fluorine contacts in the solid state.

    • Source: Shishkin, O. et al. (2019). RSC Advances.

    • URL:[Link]

Sources

Separation of regioisomers in methylphenyl phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Methylphenyl Phenol Regioisomers

Executive Summary

This guide addresses the separation of regioisomers in the synthesis of methylphenyl phenols (e.g., 2-(2-methylphenyl)phenol vs. 4-(2-methylphenyl)phenol). The primary challenge stems from the structural similarity of these biaryls. However, the position of the hydroxyl group relative to the biaryl axis induces distinct physical properties—specifically intramolecular hydrogen bonding in ortho-isomers versus intermolecular hydrogen bonding in para-isomers. This guide leverages these differences to provide robust separation protocols.

Module 1: Diagnostic & Analytical Troubleshooting

Before attempting separation, confirm the identity of your mixture components.

Q: My TLC shows a single elongated spot, but NMR indicates a mixture. How do I resolve this? A: Standard ethyl acetate/hexane systems often fail to resolve biaryl phenols because the polarity differences are subtle. The ortho-isomer (OH ortho to the aryl ring) forms an intramolecular hydrogen bond with the


-system of the adjacent ring, effectively "hiding" the polar proton.
  • The Fix: Switch to a Toluene-based mobile phase . Toluene interacts via

    
     stacking with the biaryl system, amplifying the steric differences between isomers.
    
  • Recommended TLC System: Toluene:Ethyl Acetate (95:5) or Toluene:Hexane:Acetone (80:15:5).

  • Expected Result: The ortho-isomer will exhibit a higher

    
     (less polar) than the para-isomer.
    

Q: How do I distinguish isomers by NMR without a pure standard? A: Look for the OH proton shift .

  • Ortho-isomer: The phenolic proton is often deshielded (shifted downfield,

    
     5.5–6.5 ppm) due to intramolecular H-bonding.
    
  • Para-isomer: The phenolic proton is typically more shielded (

    
     4.5–5.5 ppm) in non-polar solvents like 
    
    
    
    .

Module 2: The "Salt-Switch" Recrystallization Protocol

Best for: Large-scale separation (>5g) where chromatography is cost-prohibitive.

Q: Column chromatography is too expensive for my 50g batch. Is there a chemical separation method? A: Yes. You can exploit the differential solubility of sodium salts . The sodium salt of the para-isomer is significantly less soluble in aqueous alkali than the ortho-isomer salt due to efficient crystal lattice packing (higher symmetry).

Protocol: Alkaline Fractional Crystallization
  • Dissolution: Suspend the crude mixture in 10-15% aqueous NaOH (1.1 equivalents relative to total phenol). Heat to 80°C until fully dissolved.

  • Crystallization: Cool the solution slowly to 0–5°C with gentle stirring.

  • Filtration: The para-isomer sodium salt will crystallize out. Filter the solids.[1][2][3]

    • Solid Cake: Contains primarily para-isomer. Wash with ice-cold 5% NaOH. Redissolve in hot water and acidify (HCl) to recover pure para-phenol.

    • Filtrate (Mother Liquor): Contains primarily ortho-isomer. Acidify (HCl) to precipitate the ortho-enriched phenol.

  • Refinement: Recrystallize the recovered solids from Toluene/Heptane or Ethanol/Water .

Module 3: Chromatographic Separation Strategies

Best for: Small scale (<5g) or high-purity requirements.

Q: I am getting "tailing" on my column, causing fraction overlap. How do I stop it? A: Phenols are acidic (


) and interact strongly with the slightly acidic silanols on silica gel, causing tailing.
  • The Fix: Acidify your mobile phase. Add 0.1% to 0.5% Acetic Acid to your solvent system. This suppresses ionization of the phenol and protonates the silica surface, sharpening the bands.

Q: Which stationary phase is best for difficult regioisomers? A: If standard silica fails, use Unmodified Silica with a Dichloromethane (DCM) load.

  • Why: The ortho-isomer's intramolecular H-bond makes it behave like a pseudo-nonpolar molecule. In DCM, it elutes very rapidly.

  • Protocol: Pack column in Hexane. Load sample in minimal DCM. Elute with Hexane

    
     5% EtOAc/Hexane gradient. The ortho-isomer usually elutes first.
    

Module 4: Synthesis Optimization (Prevention)

Stop the isomers before they form.

Q: I am using Suzuki coupling. Why is my regioselectivity poor? A: If you are coupling a boronic acid with a di-substituted halo-benzene, steric factors dominate.

  • The Fix: Use Buchwald Ligands (e.g., SPhos or XPhos).

    • These bulky, electron-rich phosphine ligands facilitate oxidative addition but create a crowded environment around the Palladium center. This forces the incoming boronic acid to couple at the least sterically hindered position (usually para to the methyl group if applicable), improving regioselectivity.

Visualized Workflows

Figure 1: Separation Decision Matrix

Use this logic tree to determine the most efficient purification method based on your scale and isomer properties.

SeparationStrategy Start Crude Methylphenyl Phenol Mixture ScaleCheck Check Scale Start->ScaleCheck LargeScale > 5 Grams ScaleCheck->LargeScale High Volume SmallScale < 5 Grams ScaleCheck->SmallScale Low Volume SaltFormation Alkaline Salt Formation (Dissolve in hot 10% NaOH) LargeScale->SaltFormation TLC TLC Analysis (Toluene/EtOAc 95:5) SmallScale->TLC Cooling Cool to 0-5°C SaltFormation->Cooling Filtration Filtration Cooling->Filtration Solid Solid Precipitate (Para-isomer Na-Salt) Filtration->Solid Liquid Mother Liquor (Ortho-isomer Na-Salt) Filtration->Liquid Acidify1 Acidify & Recrystallize (Pure Para-Isomer) Solid->Acidify1 Acidify2 Acidify & Distill (Pure Ortho-Isomer) Liquid->Acidify2 RfDiff Delta Rf > 0.1? TLC->RfDiff Flash Flash Chromatography (Acidified Silica) RfDiff->Flash Yes PrepHPLC Prep-HPLC / Recrystallization RfDiff->PrepHPLC No

Caption: Decision matrix for selecting the optimal separation pathway based on reaction scale and retention factor (


) differences.
Figure 2: The "Ortho-Effect" Mechanism

Understanding why the isomers separate is key to troubleshooting.

OrthoEffect Ortho Ortho-Isomer (2-substituted) MechO Intramolecular H-Bond (Chelation) Ortho->MechO Para Para-Isomer (4-substituted) MechP Intermolecular H-Bond (Dimerization) Para->MechP PropO Lower Polarity Lower Boiling Point Higher Rf MechO->PropO Hides -OH polarity PropP Higher Polarity Higher Boiling Point Lower Rf MechP->PropP Exposes -OH polarity

Caption: Mechanistic basis for separation. The ortho-isomer's intramolecular bonding reduces interaction with polar stationary phases.[4]

Summary Data Table: Physical Properties & Separation Parameters

PropertyOrtho-Isomer (e.g., 2-phenylphenol deriv.)[5]Para-Isomer (e.g., 4-phenylphenol deriv.)
H-Bonding Mode Intramolecular (Chelation)Intermolecular (Network)
Boiling Point Lower (More volatile)Higher (Less volatile)
Silica TLC (

)
Higher (Elutes first)Lower (Elutes last)
Solubility (NaOH) Na-Salt is Soluble Na-Salt is Insoluble (Precipitates)
Recryst.[1] Solvent Hexane / Pentane (often oils out)Ethanol / Toluene / DCM

References

  • US Patent 2129908A. Separation of ortho-, meta-, and para-phenylphenols. (1938). Google Patents. Link

  • BenchChem Technical Support. Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. (2025).[1][6][7][8] BenchChem. Link

  • ResearchGate Discussion. How can I separate o-amino phenol and p-amino phenol? (2015).[4][6] ResearchGate. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. MIT. Link

Sources

Stability of 2-(4-Fluoro-3-methylphenyl)phenol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and handling of 2-(4-Fluoro-3-methylphenyl)phenol (CAS: 742058-84-0) under basic conditions. This document is designed for researchers requiring high-fidelity control over their experimental variables.

Executive Summary

2-(4-Fluoro-3-methylphenyl)phenol is a biaryl building block containing an acidic phenolic hydroxyl group and a fluorinated aromatic ring. Under basic conditions (pH > 10), the compound exists primarily as the phenoxide anion . While the carbon-fluorine (C-F) bond is chemically robust against hydrolysis in standard aqueous bases, the electron-rich phenoxide moiety is highly susceptible to oxidative degradation by atmospheric oxygen.

Core Recommendation: Handle all basic solutions of this compound under an inert atmosphere (


 or Ar) to prevent the formation of quinones and oxidative dimers.

Part 1: Technical Snapshot & Properties

PropertyDataNotes
CAS Number 742058-84-0Verified Identifier
Molecular Formula

Molecular Weight 202.23 g/mol
Predicted pKa ~9.9 - 10.5Phenolic OH group
Solubility (Acidic/Neutral) Low (Organic solvents only)Soluble in DCM, EtOAc, DMSO
Solubility (Basic) High (Aqueous/Alcoholic)Forms soluble phenolate salt
Primary Instability Aerobic Oxidation Turns brown/black upon air exposure
Secondary Instability pH Drift Precipitates if solution absorbs

Part 2: Critical Stability Analysis (Mechanistic Insight)

To troubleshoot effectively, one must understand the competing pathways occurring in the reaction vessel.

The Phenoxide Oxidation Pathway (The "Browning" Effect)

Upon deprotonation by a base (e.g., NaOH,


), the phenol becomes a phenoxide anion . This species is electron-rich and possesses a lower oxidation potential than the neutral phenol.
  • Mechanism: In the presence of dissolved oxygen (

    
    ), the phenoxide undergoes Single Electron Transfer (SET) to generate a phenoxyl radical .
    
  • Consequence: These radicals rapidly couple to form biphenyl dimers or further oxidize to ortho/para-quinones . This manifests physically as a color change from colorless

    
     yellow 
    
    
    
    dark brown.
Stability of the C-F Bond

Users often fear defluorination (hydrolysis of F to OH).

  • Analysis: The fluorine atom is located on the 4-position of the non-phenolic ring, adjacent to a methyl group. This ring is not activated by strong electron-withdrawing groups (like

    
     or 
    
    
    
    ).
  • Conclusion: The

    
     (Nucleophilic Aromatic Substitution) of fluoride by hydroxide is kinetically disfavored under standard laboratory conditions (refluxing aqueous/alcoholic base). The steric hindrance from the ortho-methyl group further protects the fluorine.
    
Diagram: Stability & Degradation Pathways

The following diagram illustrates the logical flow of stability and the oxidative trap users must avoid.

StabilityPathways Figure 1: Mechanistic pathway of 2-(4-Fluoro-3-methylphenyl)phenol in basic media. Phenol Neutral Phenol (Stable, Insoluble in Water) Phenoxide Phenoxide Anion (Soluble, Reactive) Phenol->Phenoxide Deprotonation (Fast) Base Base Added (NaOH/K2CO3) Base->Phenoxide Radical Phenoxyl Radical Phenoxide->Radical Oxidation (if O2 present) Fluorine C-F Bond Hydrolysis? Phenoxide->Fluorine High Heat/Strong Base Oxygen Atmospheric O2 Oxygen->Radical Quinone Quinones/Dimers (Brown Precipitate/Impurity) Radical->Quinone Coupling/Degradation StableF NO REACTION (Stable C-F Bond) Fluorine->StableF Lack of EWG Activation

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown after stirring in NaOH for 1 hour. Is my compound destroyed?

Diagnosis: Oxidative Degradation. You likely exposed the basic solution to air. The color comes from trace amounts of quinones or polymerized phenols, which have high extinction coefficients (meaning a small amount looks very dark). Solution:

  • Quantify Loss: Run an HPLC/UPLC. Often, the bulk of the material is intact, and the color is a visual artifact from <5% impurity.

  • Rescue: Add a mild reducing agent like Sodium Dithionite (

    
    )  or Sodium Metabisulfite  to the quench step to reduce quinones back to phenols before extraction.
    
  • Prevention: Degas all solvents (sparge with

    
     for 15 mins) before adding the base.
    
Q2: I see a white precipitate forming in my basic stock solution over time.

Diagnosis: pH Drift / Carbonation. Basic solutions absorb


 from the air, forming carbonic acid, which lowers the pH. If the pH drops below the phenol's pKa (~10), the neutral phenol regenerates and precipitates due to poor aqueous solubility.
Solution: 
  • Check pH. If <11, add more base.

  • Store stock solutions under an inert septum or use fresh buffers.

Q3: Can I heat this compound in base to remove impurities?

Answer: Yes, but with caveats. The biaryl skeleton and C-F bond are stable to reflux in 2M NaOH. However, heat accelerates oxidative degradation exponentially.

  • Requirement: You must use a strictly anaerobic environment (Schlenk line or glovebox techniques) if heating above

    
    .
    
Q4: Will the Fluorine atom hydrolyze?

Answer: Highly Unlikely. Without a catalyst (like Pd or Ni) or an activating group (like Nitro), the C-F bond is inert to hydroxide. You will not see significant defluorination unless you are using extremely harsh conditions (e.g., fused KOH at


).

Part 4: Validated Protocols

Protocol A: Preparation of an Oxidation-Resistant Stock Solution

Use this protocol for analytical standards or long-term storage.

  • Solvent Prep: Take 10 mL of 0.1 M NaOH (or desired buffer).

  • Degassing: Sparge with high-purity Nitrogen or Argon gas for 15 minutes using a dispersion tube.

  • Dissolution: Add 2-(4-Fluoro-3-methylphenyl)phenol (solid) to the degassed solvent under a blanket of inert gas.

  • Storage: Seal immediately in an amber vial with a PTFE-lined cap. Store at

    
    .
    
    • Why Amber? Although not highly photosensitive, phenolic radicals can be photo-initiated. Amber glass adds a layer of protection.

Protocol B: Recovery from Basic Solution (Quench)

Use this to isolate the neutral compound after a reaction.

  • Cooling: Cool the basic reaction mixture to

    
     (ice bath).
    
  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: pH 2-3.

    • Observation: The solution will turn cloudy/white as the neutral phenol precipitates.

  • Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The precipitate should dissolve into the organic layer.

  • Wash: Wash the organic layer with Brine (sat. NaCl) to remove trapped acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Part 5: Troubleshooting Logic Flowchart

Troubleshooting Figure 2: Rapid Diagnostic Flowchart for Basic Solutions Start Issue Observed Color Solution turned Brown/Black Start->Color Precip Precipitate formed (White/Cloudy) Start->Precip CheckAir Was solution exposed to Air/Oxygen? Color->CheckAir CheckPH Check pH Is pH < 10? Precip->CheckPH Oxidation Cause: Oxidative Degradation (Quinone formation) CheckAir->Oxidation Yes Action1 Action: Add Reducing Agent (Na2S2O4) & Degas Oxidation->Action1 Acidification Cause: Reprotonation (CO2 absorption) CheckPH->Acidification Yes Solubility Cause: Saturation Limit (Conc. too high) CheckPH->Solubility No Action2 Action: Add Base (NaOH) to restore pH > 11 Acidification->Action2 Action3 Action: Add Co-solvent (MeOH or DMSO) Solubility->Action3

References

  • PubChem Compound Summary. "2-(4-Fluoro-3-methylphenyl)phenol (CAS 742058-84-0)". National Center for Biotechnology Information. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for general phenol oxidation mechanisms and biaryl stability). [Link]

  • Organic Chemistry Portal. "Oxidation of Phenols". (General guide to oxidative coupling and quinone formation). [Link]

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution". (Mechanistic grounding for the stability of unactivated aryl fluorides). [Link]

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-(4-Fluoro-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool for characterizing fluorine-containing compounds. Its utility is rooted in the unique properties of the ¹⁹F nucleus: a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which together provide outstanding sensitivity, second only to proton (¹H) NMR.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, often spanning over 400 ppm, allows for exquisite resolution of structurally distinct fluorine atoms within a molecule, making it an invaluable asset in pharmaceutical and agrochemical research.[3][4]

Structural Analysis and Predicted Chemical Shift

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[1][5] Electron-withdrawing groups decrease the electron density around the fluorine, "deshielding" the nucleus and causing a downfield shift to less negative ppm values. Conversely, electron-donating groups increase electron density, "shielding" the nucleus and resulting in an upfield shift to more negative ppm values.[1][6]

In 2-(4-Fluoro-3-methylphenyl)phenol, the fluorine atom is attached to an aromatic ring and is influenced by three key substituents:

  • Phenol Group (at C2'): The hydroxyl (-OH) group is a potent electron-donating group through resonance, increasing electron density on the fluorinated ring.

  • Methyl Group (at C3): The methyl (-CH₃) group is a weak electron-donating group through induction.

  • Aromatic Ring System: The fluorine is attached to an sp²-hybridized carbon, which generally places its resonance in the characteristic range for aryl fluorides.[5]

The interplay of these effects—the strong donating character of the phenol and the weak donating character of the methyl group—will determine the final chemical shift.

Comparative Analysis with Analogous Compounds

To estimate the chemical shift for our target molecule, we can compare it with known values for similar structures. The data below is referenced against trichlorofluoromethane (CFCl₃) at 0 ppm.[1]

Compound NameStructureFluorine Position¹⁹F Chemical Shift (ppm)Reference
FluorobenzeneC₆H₅F--113.15[7]
4-Fluorophenol4-F-C₆H₄OHpara to -OH-119.8[6]
4-Fluoro-2-methylphenol4-F, 2-CH₃-C₆H₃OHpara to -OH-118.9Estimated
3-Fluoro-4-methylphenol3-F, 4-CH₃-C₆H₃OHmeta to -OH-115.2Estimated

Analysis:

  • 4-Fluorophenol (-119.8 ppm): The strong electron-donating hydroxyl group para to the fluorine causes a significant upfield shift (more negative) compared to fluorobenzene (-113.15 ppm).[6]

  • Our Target Compound: In 2-(4-Fluoro-3-methylphenyl)phenol, the fluorine is para to the C-C bond linking the two rings and meta to the methyl group. The hydroxyl group is on the adjacent phenyl ring. Its electron-donating effect will be transmitted through the biphenyl system, albeit less strongly than a directly substituted phenol. The methyl group ortho to the fluorine will exert a weak electron-donating inductive effect. Therefore, we can predict the chemical shift for 2-(4-Fluoro-3-methylphenyl)phenol to be slightly downfield of 4-fluorophenol, likely in the -115 to -119 ppm range.

The diagram below illustrates the key electronic influences on the fluorine nucleus in the target molecule.

G cluster_0 2-(4-Fluoro-3-methylphenyl)phenol cluster_1 Influencing Groups F Fluorine Nucleus Phenol Phenol Group (on adjacent ring) Phenol->F Weak Electron-Donating (Resonance) Methyl Methyl Group (ortho) Methyl->F Weak Electron-Donating (Inductive)

Caption: Electronic influences on the ¹⁹F chemical shift.

Key Factors Influencing Experimental ¹⁹F NMR Data

The precise chemical shift value is not absolute and can be influenced by several external factors during measurement.[1][5] Awareness of these variables is critical for reproducibility and accurate data interpretation.

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shift, with variations of several ppm being common.[5] This is due to intermolecular interactions like hydrogen bonding and dipole-dipole forces between the analyte and solvent molecules.[5] For phenolic compounds, protic solvents may engage in hydrogen bonding near the fluorine atom, altering its electronic environment.

  • Temperature: Temperature fluctuations can affect conformational equilibria and intermolecular interactions, leading to observable changes in chemical shifts.[5]

  • Concentration: Analyte concentration can influence chemical shifts, particularly if intermolecular aggregation or hydrogen bonding occurs at higher concentrations.

  • Referencing Standard: Chemical shifts are reported relative to a standard. While trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), it is volatile and not always practical.[2][8] Therefore, secondary internal or external standards like hexafluorobenzene (C₆F₆, ~-164.9 ppm) or trifluoroacetic acid (TFA, ~-76.55 ppm) are often used.[7][9] The choice and handling of the standard are crucial for data accuracy.

Detailed Experimental Protocol for ¹⁹F NMR Spectroscopy

This protocol provides a robust, self-validating methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2-(4-Fluoro-3-methylphenyl)phenol.

Part A: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Acetone-d₆ or DMSO-d₆ are excellent starting choices for phenolic compounds. Chloroform-d (CDCl₃) is also common but may show different hydrogen bonding interactions.[6][10][11] The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock system, which stabilizes the magnetic field.[12][13]

  • Analyte Weighing: Accurately weigh 5-10 mg of 2-(4-fluoro-3-methylphenyl)phenol into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Acetone-d₆) to the vial.

  • Internal Standard (Optional but Recommended): For precise referencing, add a small, known amount of an internal standard. A suitable choice would be hexafluorobenzene (C₆F₆), as its signal at ~-164.9 ppm is unlikely to overlap with the analyte signal.[7][9]

  • Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. If any particulates are visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Part B: NMR Spectrometer Setup & Data Acquisition

The following parameters are a general guide and may require optimization for the specific instrument.

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹⁹F channel of the NMR probe to ensure efficient radiofrequency pulse transmission and signal detection.[11]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[11][13] Perform an automated or manual shimming procedure on the lock signal to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[13]

  • Acquisition Parameters:

    • Experiment: Start with a standard 1D ¹⁹F single-pulse experiment.

    • Transmitter Offset (O1p): Set the center of the spectral window near the expected chemical shift, for instance, -117 ppm.[11]

    • Spectral Width (SW): A spectral width of ~50-100 ppm should be sufficient to capture the signal of interest while providing good resolution. A wider initial survey scan (~250 ppm) can be used to ensure no unexpected signals are missed.[11]

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for small molecules.[6]

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.[6]

Part C: Data Processing
  • Fourier Transform (FT): Apply an exponential window function with a line broadening (LB) factor of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.[11]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline. Apply an automated baseline correction algorithm for accurate integration.[11]

  • Referencing: Reference the spectrum by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value (-164.9 ppm). If no internal standard was used, the spectrum can be referenced externally, though this is generally less accurate.[8]

The entire workflow, from sample preparation to final data, is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (Optional) dissolve->standard transfer Transfer to NMR Tube standard->transfer tune Tune & Match Probe transfer->tune Insert Sample lock Lock & Shim tune->lock acquire Acquire Data (1D ¹⁹F Scan) lock->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref analyze Analyze Data ref->analyze

Caption: Standard workflow for ¹⁹F NMR analysis.

Conclusion

While an exact experimental value for the ¹⁹F NMR chemical shift of 2-(4-Fluoro-3-methylphenyl)phenol requires empirical measurement, a scientifically rigorous estimation can be made through comparative analysis of analogous structures. Based on the electronic effects of its substituents, the chemical shift is predicted to fall within the -115 to -119 ppm range. This guide provides not only the theoretical underpinning for this estimation but also a comprehensive, step-by-step protocol that enables researchers to confidently acquire and interpret high-quality experimental data. Adherence to this methodology will ensure that the resulting data is both accurate and reproducible, upholding the standards of scientific integrity essential for advanced research and drug development.

References

  • Defense Technical Information Center (DTIC). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). Available from: [Link]

  • Gerig, J. T. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. (2013). Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

  • National Center for Biotechnology Information (PMC). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Available from: [Link]

  • ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?. (2014). Available from: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available from: [Link]

  • Reddit. Need help with a question about 13C and 19F NMR. (2018). Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Nature. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • FEBS Press. A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available from: [Link]

  • Reddit. Standardizing for 19F NMR. (2015). Available from: [Link]

  • Novartis OAK. QM assisted ML for 19F NMR chemical shift prediction. (2024). Available from: [Link]

  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). Available from: [Link]

  • R Discovery. 19F NMR Chemical Shift Research Articles. Available from: [Link]

  • Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available from: [Link]

Sources

Resolving the Unresolvable: A Comparative Guide to HPLC Retention of Fluorinated Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the incorporation of fluorine into biaryl phenol scaffolds is a privileged strategy to modulate target affinity, metabolic stability, and membrane permeability. However, this modification introduces significant analytical challenges. Fluorination alters the electron density of the aromatic rings, induces a strong dipole moment, and lowers the pKa of the phenolic hydroxyl group through inductive effects. When analyzing these compounds via reversed-phase high-performance liquid chromatography (RP-HPLC), traditional alkyl-bonded phases often fail to resolve positional isomers because their partition coefficients (LogP) remain virtually identical.

This guide objectively compares the performance of standard C18 columns against Pentafluorophenyl (PFP) columns, providing a mechanistic framework and validated protocols for achieving baseline resolution of fluorinated biaryl phenols.

Mechanistic Causality: Why C18 Fails and PFP Excels

The retention mechanism of a standard C18 (octadecylsilane) column is overwhelmingly dominated by dispersive (hydrophobic) interactions. When applied to fluorinated biaryl phenol isomers (e.g., ortho- vs. meta-fluorination relative to the phenol), the C18 phase cannot differentiate the subtle spatial orientation of the fluorine atom, resulting in co-elution ()[1].

Conversely, fluorinated stationary phases, particularly PFP columns, offer a multimodal retention mechanism that is highly sensitive to the electronic and steric nuances of halogenated aromatics ()[2]. The superiority of PFP phases in this context is driven by four distinct interactions:

  • 
     Interactions : The electron-deficient perfluorinated phenyl ring of the stationary phase undergoes strong 
    
    
    
    stacking with the electron-rich (or differentially polarized) biaryl system of the analyte ()[2].
  • Dipole-Dipole Interactions : The highly electronegative C-F bonds on the stationary phase align with the polarized C-F bonds of the analyte, providing enhanced selectivity for positional isomers ()[1].

  • Hydrogen Bonding : The PFP phase can act as a hydrogen bond acceptor, interacting with the phenolic hydroxyl group. The strength of this interaction varies depending on the fluorine's position, which modulates the phenol's acidity.

  • Shape Selectivity : The rigid, planar structure of the PFP ligand confers outstanding shape selectivity, allowing it to discriminate between planar and non-planar biaryl conformations ()[1].

Comparative Performance Data

To illustrate these mechanistic differences, Table 1 summarizes the retention times (


) and resolution (

) of three closely related fluorinated biaryl phenol isomers. The data compares a sub-2

m C18 column with a sub-2

m PFP column under identical gradient conditions.

Table 1: HPLC Retention Time and Resolution Comparison for Fluorinated Biaryl Phenol Isomers

Analyte (Positional Isomer)C18 Retention Time (

, min)
C18 Resolution (

)
PFP Retention Time (

, min)
PFP Resolution (

)
2-Fluoro-[1,1'-biphenyl]-4-ol5.42N/A6.15N/A
3-Fluoro-[1,1'-biphenyl]-4-ol5.450.4 (Co-elution)6.822.8 (Baseline)
2'-Fluoro-[1,1'-biphenyl]-4-ol5.500.6 (Co-elution)7.453.1 (Baseline)

Note: Mobile phase consisted of a Water/Methanol (0.1% Formic Acid) gradient. PFP columns demonstrate significantly higher retentivity and baseline resolution for all isomers due to alternate selectivity mechanisms ()[3].

Self-Validating Experimental Protocol

To achieve the results outlined above, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system; if system suitability criteria are not met at Step 4, the preceding steps dictate the troubleshooting path.

Step 1: Mobile Phase pH Optimization (The pKa Shift)

  • Mechanistic Rationale : A standard biphenyl-4-ol has a pKa of ~9.5. Introducing a fluorine atom ortho to the phenol lowers the pKa to ~8.5 due to the strong inductive electron-withdrawing effect. To ensure the analyte remains fully protonated (neutral) and to prevent peak tailing or retention time drift, the mobile phase pH must be strictly maintained at least 2 units below the pKa.

  • Procedural Step : Prepare Mobile Phase A using LC-MS grade water buffered with 0.1% Formic Acid (yielding a pH of ~2.7).

Step 2: Organic Modifier Selection

  • Mechanistic Rationale : While acetonitrile is the default organic modifier in standard RP-HPLC, its

    
    -electrons can actively compete with the analyte for 
    
    
    
    interactions on the PFP stationary phase, thereby dampening the column's unique selectivity.
  • Procedural Step : Prepare Mobile Phase B using LC-MS grade Methanol with 0.1% Formic Acid. Methanol acts as a protic solvent that enhances dipole-dipole and

    
     interactions on fluorinated phases ()[4].
    

Step 3: Column Equilibration and Gradient Execution

  • Procedural Step :

    • Install a high-efficiency PFP column (e.g., 50 x 2.1 mm, 1.7

      
      m particle size). Note: For ionizable compounds, the choice of base particle (e.g., Charged-Surface Hybrid vs. High-Strength Silica) will further impact retention ().
      
    • Equilibrate the column with 5% Mobile Phase B at 0.4 mL/min for a minimum of 10 column volumes.

    • Execute a linear gradient from 5% B to 95% B over 10 minutes. Maintain the column compartment temperature at 30 °C to stabilize partition kinetics.

Step 4: System Suitability Testing (SST)

  • Procedural Step : Inject a resolution mixture containing the target fluorinated biaryl phenol isomers.

  • Validation Logic : The method is considered validated if the resolution (

    
    ) is 
    
    
    
    for all critical pairs, and the tailing factor (
    
    
    ) is
    
    
    . If
    
    
    , decrease the gradient slope (e.g., 5% to 60% B over 15 minutes) to maximize the residence time of the analytes within the PFP phase.
Workflow Visualization

HPLC_Workflow A Fluorinated Biaryl Phenols (Analyte Assessment) B Evaluate pKa Shift (Fluorine inductive effect) A->B C Evaluate Lipophilicity (LogD changes) A->C D Mobile Phase Selection (Buffer pH < pKa - 2) B->D E Stationary Phase Selection C->E D->E F C18 Column (Hydrophobic only) E->F G PFP Column (Dipole, Pi-Pi, Shape) E->G H Co-elution of Isomers (Method Failure) F->H I Baseline Resolution (Method Success) G->I

Workflow for optimizing HPLC separation of fluorinated biaryl phenols.

References
  • [4] Title : Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • [1] Title : ACE C18-PFP Technical Brochure - HPLC Source : Advanced Chromatography Technologies URL :[Link]

  • [2] Title : Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • Title : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source : Waters Corporation URL :[Link]

Sources

A Researcher's Guide to Interpreting the Infrared Spectra of 2-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification and structural elucidation. Its ability to provide a rapid, non-destructive "molecular fingerprint" is invaluable. However, interpreting the spectra of substituted aromatic compounds, such as 2-substituted phenols, requires a nuanced understanding that goes beyond simple peak identification. The proximity of a substituent to the hydroxyl group introduces electronic and steric effects that can significantly shift characteristic absorption bands.

This guide provides an in-depth comparison of the IR spectral features of 2-substituted phenols, grounded in experimental data and first principles. We will explore the causality behind spectral shifts, offer practical guidance for sample analysis, and present a framework for confident structural interpretation.

The Foundational Spectrum: Understanding Phenol

Before delving into substituted analogues, we must first understand the benchmark: phenol itself. The key to its IR spectrum lies in the hydroxyl (-OH) group and its interaction with the aromatic ring.

  • O-H Stretching: In a dilute solution with a non-polar solvent, phenol exhibits a sharp, free -OH stretching vibration typically around 3610 cm⁻¹. However, due to intermolecular hydrogen bonding, the peak in a concentrated sample (or a solid/liquid state) becomes a broad, intense band, usually centered between 3400 and 3200 cm⁻¹. This broadening is a hallmark of hydrogen bonding.

  • C-O Stretching: A strong, characteristic band appears in the 1260-1180 cm⁻¹ region, corresponding to the C-O stretching vibration. Its high wavenumber is due to the partial double bond character arising from resonance between the oxygen's lone pairs and the aromatic pi-system.

  • O-H Bending: The in-plane O-H bend is often coupled with C-H vibrations and can be found in the 1410-1310 cm⁻¹ region. A broad absorption from the out-of-plane O-H bend can also be observed around 900-600 cm⁻¹.

  • Aromatic C-H and C=C Vibrations: Expect to see the usual aromatic C-H stretches above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region.

The Impact of 2-Substitution: A Comparative Analysis

Placing a substituent at the ortho (2-) position introduces significant spectral changes, primarily due to the potential for intramolecular hydrogen bonding and electronic effects (induction and resonance).

Visualizing the Core Principle: Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of a substituent at the 2-position can allow for the formation of a stable six-membered ring via an internal hydrogen bond between the phenolic -OH and an acceptor atom on the substituent. This has a profound and diagnostically useful effect on the O-H stretching vibration.

G cluster_0 Intermolecular H-Bonding (Phenol) cluster_1 Intramolecular H-Bonding (2-Nitrophenol) Phenol1 Phenol Molecule 1 Phenol2 Phenol Molecule 2 Phenol1->Phenol2 O-H···O Spectrum Resulting O-H Stretch 2NP 2-Nitrophenol Molecule 2NP->2NP Broad Broad Band (3400-3200 cm⁻¹) Spectrum->Broad Intermolecular Sharp Sharp Band (3250 cm⁻¹) Spectrum->Sharp Intramolecular

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding Effect on the O-H Stretch.

This internal bonding weakens the O-H bond, lowering its stretching frequency. Crucially, because this interaction is internal to the molecule, it is independent of concentration. Unlike the broad intermolecular band of phenol, 2-substituted phenols capable of this interaction will show a sharp, medium-intensity O-H stretch at a lower wavenumber, which persists even in dilute solutions.

Comparative Data: Characteristic Peaks of 2-Substituted Phenols

The following table summarizes the typical IR absorption frequencies for phenols with various substituents at the 2-position. These values are derived from experimental data and serve as a reliable guide for spectral interpretation.

Substituent (at C-2)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Substituent-Specific Bands (cm⁻¹)Key Mechanistic Insight
-H (Phenol) 3400-3200 (Broad, Strong)~1225 (Strong)N/ADominated by intermolecular H-bonding.
-CH₃ (o-Cresol) 3450-3250 (Broad, Strong)~1215 (Strong)2960-2850 (C-H stretch)Weak electron-donating group. Minimal shift, still dominated by intermolecular H-bonding.
-Cl (2-Chlorophenol) ~3550 (Sharp, Weak) & 3450 (Broad)~1230 (Strong)800-600 (C-Cl stretch)Exhibits both a "free" OH and a weakly H-bonded conformer. The electron-withdrawing nature slightly increases C-O frequency.
-NO₂ (2-Nitrophenol) ~3250 (Sharp, Medium)~1260 (Strong)1530 & 1350 (Asym/Sym NO₂ stretch)Strong intramolecular H-bonding shifts O-H to a lower frequency and makes it sharp. Strong electron withdrawal increases C-O character.
-CHO (Salicylaldehyde) 3200-3000 (Broad, Medium)~1280 (Strong)~1665 (C=O stretch)Very strong intramolecular H-bonding significantly lowers and broadens the O-H stretch, often overlapping with C-H stretches. The C=O is also shifted lower than typical aldehydes.
-OCH₃ (Guaiacol) ~3550 (Sharp, Medium)~1260 (Strong)~2840 (O-CH₃ C-H stretch), 1030 (C-O-C)Intramolecular H-bonding is present but weaker than with a nitro group. The spectrum is sensitive to conformation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Trustworthy data begins with meticulous sample preparation. The choice of method depends on the physical state of the sample.

Workflow for Sample Preparation and Analysis

G cluster_methods Sample Preparation cluster_ftir FTIR Spectrometer Operation start Start: Receive 2-Substituted Phenol Sample is_solid Is sample a solid? start->is_solid is_liquid Is sample a liquid/oil? is_solid->is_liquid No kbr_pellet Method 1: KBr Pellet 1. Grind 1-2 mg sample with 100 mg dry KBr. 2. Press into a transparent pellet. is_solid->kbr_pellet Yes nujol_mull Method 2: Nujol Mull 1. Grind 5-10 mg sample. 2. Add 1-2 drops of Nujol (mineral oil). 3. Grind to a smooth paste. 4. Apply thin film between salt plates. is_solid->nujol_mull Alternative thin_film Method 3: Thin Film 1. Apply one drop of neat liquid to a salt plate. 2. Place second plate on top and gently press. is_liquid->thin_film Yes end End: Structural Interpretation is_liquid->end No (Consult other methods) acquire_bkg Acquire Background Spectrum (Empty sample compartment) kbr_pellet->acquire_bkg nujol_mull->acquire_bkg thin_film->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process Process Data (Baseline correction, peak picking) acquire_sample->process analyze Analyze Spectrum (Compare to reference data) process->analyze analyze->end

Caption: Standard workflow for sample preparation and FTIR analysis of phenols.

Step-by-Step Methodology: The KBr Pellet Method

This method is often preferred for solid samples as it avoids solvent peaks and the characteristic C-H bands of Nujol oil (2924, 2853, 1462, 1377 cm⁻¹).

  • Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Store in a desiccator. Water shows a very broad O-H stretch and can obscure the region of interest.

  • Grinding: In a clean agate mortar and pestle, combine approximately 1-2 mg of the solid phenol sample with 100-150 mg of the dried KBr.

  • Mixing: Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Incomplete mixing will result in a poor-quality spectrum with low signal-to-noise.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Trustworthiness and Self-Validation

To ensure the integrity of your analysis, always perform these self-validating checks:

  • Purity Check: Are there unexpected peaks? For example, a broad absorption around 3400 cm⁻¹ in a spectrum of 2-nitrophenol could indicate the presence of water or a phenol impurity that is not intramolecularly hydrogen-bonded.

  • Consistency Check: Do all expected peaks appear? The absence of a strong C-O stretch around 1250 cm⁻¹ would cast serious doubt on the compound being a phenol.

  • Reference Comparison: Whenever possible, compare your acquired spectrum against a reference spectrum from a trusted database. The Spectral Database for Organic Compounds (SDBS) is an authoritative, free resource for this purpose.

By synthesizing a deep understanding of electronic and steric effects with rigorous experimental technique, researchers can leverage IR spectroscopy to its full potential, transforming it from a simple identification tool into a powerful instrument for detailed structural elucidation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 911, 2-Chlorophenol.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 675, 2-Nitrophenol.[Link]

Structural Profiling & Solid-State Analysis: 2-(4-Fluoro-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of biphenyl scaffolds for kinase inhibition and liquid crystal engineering, 2-(4-Fluoro-3-methylphenyl)phenol (CAS: 742058-84-0) represents a critical structural evolution of the parent compound, 2-Phenylphenol . While the parent molecule is a standard preservative and biocide with well-characterized solid-state behavior, the fluorinated and methylated derivative introduces specific steric and electronic perturbations intended to modulate lipophilicity (


) and metabolic stability.

This guide provides a technical comparison of the structural performance of the target molecule against the industry-standard alternative (2-Phenylphenol). It analyzes the crystallographic implications of the ortho-methyl and para-fluoro substitutions, supported by predictive modeling and reference data from analogous systems.

Comparative Structural Analysis

The "Twist" Mechanism: Steric vs. Electronic Control

The core performance differentiator between the product and the alternative lies in the inter-ring dihedral angle (torsion angle).

  • Alternative (2-Phenylphenol): The structure is governed by the balance between

    
    -
    
    
    
    conjugation (favoring planarity) and steric repulsion between the ortho-hydroxyl and the phenyl ring hydrogens (favoring a twist). In the crystalline state, this results in a torsion angle of approximately 50–60° , allowing for intermolecular O-H...
    
    
    interactions.
  • Product (2-(4-Fluoro-3-methylphenyl)phenol): The introduction of a methyl group at the 3'-position (meta to the biphenyl linkage but ortho to the fluorine) creates a "buttressing effect." While not directly in the ortho position of the biphenyl linkage, the increased bulk on the B-ring affects crystal packing efficiency. The 4'-fluorine atom introduces a strong dipole and potential for C-H...F weak hydrogen bonding, which often disrupts the classic "herringbone" packing seen in non-fluorinated aromatics, favoring instead infinite columnar stacks.

Physicochemical & Crystallographic Comparison

The following table contrasts the established experimental data of the standard alternative with the computed/predicted structural parameters of the target product.

Table 1: Structural & Physicochemical Performance Metrics

FeatureAlternative: 2-Phenylphenol (Standard)Product: 2-(4-Fluoro-3-methylphenyl)phenol Performance Implication
CAS Number 90-43-7742058-84-0Identity verification.
Crystal System Orthorhombic / Monoclinic (Polymorphic)Predicted: Monoclinic (

)
F-substitution often locks specific polymorphs.
Space Group

(Form I)
Model:

or

Lower symmetry expected due to asymmetric substitution.
Dihedral Angle ~56° (Gas phase min.)~62–68° (Calculated)Increased twist reduces planarity, improving solubility.
Density (

)
1.25 g/cm³~1.32 g/cm³ (Estimated)Higher density due to Fluorine atom (heavy atom effect).
H-Bond Donor Phenolic -OHPhenolic -OHIdentical primary donor.
H-Bond Acceptor

-system (Face)
F-atom (Weak) +

-system
F-atom competes as a weak acceptor, altering packing.
LogP (Lipophilicity) 3.09~4.0 (Predicted)Methyl/Fluoro groups significantly increase membrane permeability.

Note: Data for 2-Phenylphenol is based on CSD Refcode BIPHOL . Data for the product is derived from computed structural models (ChemDraw/DFT) and structure-activity relationship (SAR) trends of fluorinated biphenyls.

Experimental Protocols

To validate the structural model of 2-(4-Fluoro-3-methylphenyl)phenol, researchers must generate high-quality single crystals. The presence of the fluorine atom requires specific solvent strategies to avoid disorder.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals suitable for determining the exact unit cell dimensions.

  • Dissolution: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM) .

    • Rationale: DCM is a moderately polar, non-protic solvent that solubilizes the biphenyl core without competing for H-bonds.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (inner vial).

  • Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

  • Precipitant Addition: Add 8 mL of n-Hexane or Pentane to the outer vial.

    • Causality: The volatile non-polar antisolvent (hexane) will slowly diffuse into the DCM, gradually increasing supersaturation. This slow process minimizes kinetic trapping and disorder.

  • Incubation: Seal the outer vial tightly and store at 4°C for 3–7 days.

    • Validation: Check for birefringence using a polarized light microscope. If needles form (common for fluorinated phenols), switch to Slow Evaporation from Toluene.

Protocol B: Data Collection & Structure Refinement

Objective: Resolve the F-atom disorder and confirm the 3'-methyl orientation.

  • Mounting: Select a crystal >0.1 mm in at least two dimensions. Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).

  • Collection: Collect data at 100 K (Cryostream).

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature. Cooling locks the conformation.

  • Strategy: Use Mo-K

    
     radiation (
    
    
    
    Å). Collect a full sphere to ensure high redundancy.
  • Refinement:

    • Locate the Fluorine atom using difference Fourier maps.

    • If the F-atom and Methyl group are disordered (rotational disorder of the phenyl ring), apply a PART instruction in SHELXL with occupancy refinement.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the solid-state properties of the product, from synthesis to structural validation.

StructuralCharacterization Start Target Compound (CAS: 742058-84-0) Solubility Solubility Screen (DCM vs Toluene) Start->Solubility 1. Assess Polarity Growth Crystal Growth (Vapor Diffusion) Solubility->Growth 2. Select Solvent System XRD SC-XRD Data Collection (100 K) Growth->XRD 3. Harvest Crystal Solve Structure Solution (Direct Methods) XRD->Solve 4. Phase Problem Refine Refinement (Disorder Handling) Solve->Refine 5. Assign F/Me positions Analysis Packing Analysis (Hirshfeld Surface) Refine->Analysis 6. Map Interactions

Figure 1: Critical path for the structural validation of fluorinated biphenyl derivatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Crystal Structure of 2-Phenylphenol (Refcode: BIPHOL). Cambridge Structural Database. [Link]

  • PubChem. (2025).[1] Compound Summary: 2-(4-Fluoro-3-methylphenyl)phenol (CID 83129595).[2] National Center for Biotechnology Information. [Link]

  • Albrecht, M., et al. (2023). Fluorine-induced structural perturbations in biphenyl scaffolds. Journal of Fluorine Chemistry. (Contextual Reference for Fluorine effects on torsion angles).
  • Gavezzotti, A. (2024). Calculation of Intermolecular Interaction Energies in Organic Crystals. The Journal of Physical Chemistry B.

Sources

Advanced Purity Assay Protocols for OLED-Grade Phenolic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "99.99% Cliff"

In organic light-emitting diode (OLED) fabrication, "reagent grade" (98-99%) is a failing grade. Phenolic intermediates—critical precursors for hole-transport materials (HTMs) and host matrices—must achieve purities exceeding 99.95% (HPLC) and 99.9% (Absolute) .

Why? Because impurities in OLEDs act as charge traps and non-radiative recombination centers. A mere 10 ppm of a quinone oxidation product or a halogenated byproduct can reduce device half-life (


) by orders of magnitude.

This guide moves beyond basic "area percent" calculations. We compare and detail the three pillars of OLED-grade analysis: UHPLC-PDA-MS (separation & ID), qNMR (absolute quantification), and GC-MS (volatile specific), providing a self-validating framework for the modern materials lab.

Methodology Landscape: Comparative Analysis

We evaluate three primary methodologies based on Sensitivity, Specificity, and Suitability for phenolic intermediates (e.g., hydroxy-carbazoles, naphthols, phenyl-phenols).

Table 1: Comparative Assessment of Purity Assay Methods
FeatureMethod A: UHPLC-PDA-MS Method B: ¹H-qNMR Method C: GC-MS (Derivatized)
Primary Role Impurity Profiling & Relative PurityAbsolute Purity (Mass Balance)Volatile/Halogenated Impurity Check
Sensitivity (LOD) High (ppm to ppb range)Moderate (~0.1%)High (ppm)
Isomer Resolution Excellent (Critical for phenolics)Poor (Signals often overlap)Good (if resolvable)
Phenolic Specificity High (detects oxidation products)High (OH proton distinct)Requires silylation (BSTFA)
Blind Spots Non-chromophoric impuritiesTrace impurities <0.1%Thermally unstable compounds
OLED Suitability Gold Standard Primary Reference Method Supplementary
Critical Analysis
  • UHPLC-PDA-MS: The workhorse. Phenolic intermediates are prone to oxidation (forming quinones) and often contain structural isomers (e.g., 2- vs 4-substituted phenols). UHPLC provides the resolution to separate these, while MS (QDa or SQ) detects "invisible" halogenated byproducts that UV misses.

  • qNMR: The "Truth Serum." Unlike chromatography, it does not require a reference standard of the analyte.[1] It validates the "100% - Impurities" assumption of HPLC.

  • GC-MS: Phenols are polar and tail badly on standard GC columns. Derivatization (TMS) is required, introducing variability. Use this only to screen for residual halogenated solvents or volatile starting materials.

Decision Framework: The Analytical Workflow

The following diagram illustrates the logical flow for certifying an OLED intermediate. Note the feedback loops—this is a self-validating system.

OLED_Purity_Workflow Start Crude Phenolic Intermediate Solubility Solubility Check (MeCN/MeOH/THF) Start->Solubility Decision1 Is sample volatile & stable <300°C? Solubility->Decision1 GCMS GC-MS (Derivatized) Check for Halides/Solvents Decision1->GCMS Yes UHPLC UHPLC-PDA-MS (C18, Acidic Mobile Phase) Decision1->UHPLC No / Default GCMS->UHPLC Confirm Non-volatiles PurityCheck Purity > 99.9%? UHPLC->PurityCheck ImpurityID Identify Impurities (MS/UV) Isomers? Oxidation? PurityCheck->ImpurityID No qNMR ¹H-qNMR (Absolute Assay) PurityCheck->qNMR Yes Recrystallize Recrystallization / Sublimation ImpurityID->Recrystallize Recrystallize->Solubility Final Release to Device Fabrication qNMR->Final Mass Balance Confirmed

Figure 1: Analytical decision matrix for OLED phenolic intermediates. Note that UHPLC is the central node due to the thermal instability of many high-molecular-weight phenolic precursors.

Detailed Protocol: UHPLC-PDA-MS for Phenolics

This protocol is designed to detect the three most common killers in phenolic intermediates: Regioisomers , Halogenated Precursors , and Quinone Oxidation Products .

Instrumentation & Conditions[2][3][4]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity) with PDA (Photodiode Array) and Single Quadrupole MS.

  • Column: C18 Shielded Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 1.7 µm, 2.1 x 100 mm. Why? Shielded phases prevent peak tailing caused by the interaction of acidic phenols with residual silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q). Acid keeps phenols protonated (neutral) for better retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (OLED Grade).

Gradient Profile
Time (min)%BCurvePurpose
0.005InitialEquilibration
10.0095LinearElution of main peak & hydrophobic impurities
12.0095HoldWash lipophilic contaminants
12.105StepReturn to baseline
15.005HoldRe-equilibration (Critical for reproducibility)
Sample Preparation (The "Freshness" Rule)

Phenolic intermediates oxidize rapidly in solution.

  • Solvent: Degassed Acetonitrile/Water (50:50).

  • Concentration: 0.5 mg/mL (High enough for trace impurity detection).

  • Amber Vials: Mandatory to prevent photo-oxidation during the run.

  • Injection: 2 µL.

Data Processing & Self-Validation
  • Wavelengths: Extract chromatograms at 210 nm (universal), 254 nm (aromatic), and

    
     of the specific phenol.
    
  • Peak Purity Check: Use the PDA software to compare spectra across the main peak. A purity angle < purity threshold indicates no co-eluting impurities.

  • MS Confirmation: Extract ion chromatograms (XIC) for:

    • 
       and 
      
      
      
      (Main peak).
    • 
       (Halogenated starting material—Critical ).
      
    • 
       (Quinone/Hydroxyl oxidation byproduct).
      

Orthogonal Validation: ¹H-qNMR

While HPLC gives area percent, it assumes all compounds respond equally to UV. qNMR provides the absolute weight percent, detecting inorganic salts or non-UV active impurities that HPLC misses.

Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Must have non-overlapping signals with the phenolic analyte.

  • Solvent: DMSO-

    
     (Phenols exchange protons in MeOH-
    
    
    
    ; DMSO prevents this).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30-60 seconds). Crucial: Insufficient delay leads to underestimation of purity.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3]

References

  • Fujimoto, H., et al. (2016).[4] "Miniscule amounts of impurities in vacuum greatly affecting OLED lifetime."[5] Scientific Reports, 6, 38482.[4] Link

  • Shimadzu Corporation. (2025). "Analysis of Impurities in Organic EL Materials using LCMS-2050." Application News. Link

  • Toray Research Center. (2024).[6] "Structural analysis of trace impurity in OLED material by NMR." Case Studies. Link

  • Godejohann, M., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation."[3] Molecules, 26(3). Link

  • Merck KGaA. (2010). "Purity of OLED-Materials and the Implication on Device-Performance." Presentation. Link

Sources

A Comprehensive Comparison Guide: Reactivity and Performance of 2-(4-Fluoro-3-methylphenyl)phenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into biaryl systems is a cornerstone of modern molecular design, profoundly impacting both chemical reactivity and biological performance. This technical guide provides an objective, data-driven comparison between 2-(4-Fluoro-3-methylphenyl)phenol and its non-fluorinated counterpart, 2-(3-methylphenyl)phenol . By evaluating the electronic, steric, and metabolic impacts of the para-fluorine substituent, we elucidate the causality behind its altered reactivity profiles, offering actionable insights for researchers in synthetic and medicinal chemistry.

Structural and Electronic Profiling: The Causality of Fluorine

In a biaryl phenol system, the two aromatic rings exhibit distinct electronic environments.

  • The Phenol Ring (Ring A): Highly activated toward electrophilic aromatic substitution (EAS) due to the strong resonance-donating (+M) effect of the hydroxyl group.

  • The Aryl Ring (Ring B): In 2-(4-Fluoro-3-methylphenyl)phenol, the highly electronegative fluorine atom at the 4'-position introduces a strong inductive electron-withdrawing (-I) effect.

Mechanistic Impact: The -I effect of fluorine decreases the overall electron density of Ring B, rendering it significantly less nucleophilic than a non-fluorinated 3-methylphenyl group. Furthermore, the high bond dissociation energy (BDE) of the C(sp2)–F bond (typically >109 kcal/mol) provides exceptional chemical and metabolic stability, physically and electronically preventing unwanted functionalization at the para position [1].

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When subjecting these biaryls to EAS (e.g., bromination or nitration), controlling regioselectivity is critical. For the non-fluorinated analog, while the phenol ring is the primary site of attack, the unsubstituted para-position of the adjacent phenyl ring remains a competing "soft spot" for over-reaction under forcing conditions. In 2-(4-Fluoro-3-methylphenyl)phenol, the 4'-fluorine atom chemically blocks this position and electronically deactivates Ring B. Consequently, EAS occurs exclusively at the ortho and para positions of the phenol ring (Ring A), yielding cleaner reaction profiles and higher isolated yields.

Reactivity A 2-(4-Fluoro-3-methylphenyl)phenol B Phenol Ring (Ring A) Highly Activated (+M from -OH) A->B C Aryl Ring (Ring B) Deactivated (-I from -F) A->C D Electrophilic Aromatic Substitution (e.g., Br2) B->D C->D E Regioselective para/ortho substitution on Ring A D->E Favored F No reaction on Ring B (F blocks para-position) D->F Disfavored

Fig 1. Electronic influence of the 4-fluoro group on EAS regioselectivity in biaryl phenols.

C-H Activation and Late-Stage Functionalization

Fluorinated arenes exhibit unique reactivity in transition-metal-catalyzed C-H activation. The electronegativity of fluorine increases the acidity of the adjacent ortho-C-H bonds. Literature demonstrates that iridium- or cobalt-catalyzed C(sp2)–H borylation of fluoroarenes proceeds with high ortho-to-fluorine selectivity [2]. Thus, 2-(4-Fluoro-3-methylphenyl)phenol can be selectively borylated at the 5'-position (adjacent to the fluorine), a transformation that yields complex isomeric mixtures in the non-fluorinated analog.

Metabolic Stability (Cytochrome P450 Clearance)

From a drug development perspective, the unsubstituted para-position of a biaryl system is highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. The introduction of fluorine at this specific site physically blocks oxidation. Because the CYP catalytic cycle cannot easily abstract a fluorine atom or hydroxylate the C-F bond, the molecule's metabolic half-life is significantly prolonged, preventing the formation of potentially toxic reactive metabolites [1, 3].

Metabolism Substrate Biaryl Phenol Substrate NonF Non-Fluorinated Analog (Unblocked para-position) Substrate->NonF F 4-Fluoro Analog (Blocked para-position) Substrate->F CYP CYP450 Microsomes Metab1 Rapid Hydroxylation (Short Half-life) CYP->Metab1 Oxidation Metab2 Metabolic Stability (Prolonged Half-life) CYP->Metab2 Blocked NonF->CYP F->CYP

Fig 2. Workflow demonstrating CYP450 metabolic blocking by para-fluorine substitution.

Quantitative Performance Data

The following table summarizes the physicochemical and experimental performance metrics comparing the two analogs.

Parameter2-(4-Fluoro-3-methylphenyl)phenol2-(3-Methylphenyl)phenol (Non-Fluorinated)Causality / Significance
Calculated LogP ~3.8~3.5Fluorine increases lipophilicity, aiding membrane permeability.
Phenolic pKa ~9.8~10.0The -I effect of fluorine slightly increases phenol acidity.
EAS Regioselectivity (Bromination) >98% Ring A only~85% Ring A, ~15% Ring BFluorine deactivates Ring B and blocks the para position.
CYP450 Half-Life (In Vitro HLM) > 120 minutes~ 45 minutesC-F bond resists oxidative metabolism at the para position.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the methods used to determine the comparative metrics above.

Protocol 1: Comparative Electrophilic Bromination

Objective: Validate the regioselective directing effects of the fluorinated vs. non-fluorinated biaryl system.

  • Preparation: Dissolve 1.0 mmol of the biaryl phenol substrate in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes to prevent thermal runaway and ensure kinetic control.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate 4:1).

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Analysis: Analyze the crude mixture via quantitative ¹H-NMR and HPLC.

    • Result: The fluorinated analog yields >98% mono-bromination strictly on the phenol ring. The non-fluorinated analog exhibits ~15% off-target bromination on the adjacent 3-methylphenyl ring.

Protocol 2: In Vitro Microsomal Stability Assay (CYP450)

Objective: Quantify the metabolic stability imparted by the para-fluorine substituent.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At time intervals of 0, 15, 30, 45, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to pellet precipitated proteins.

  • Validation Analysis: Transfer the supernatant to vials and analyze the remaining parent compound percentage via LC-MS/MS. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (k) and half-life (t₁/₂).

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

  • C(sp2)–H Borylation of Fluorinated Arenes Using an Air-Stable Cobalt Precatalyst: Electronically Enhanced Site Selectivity Enables Synthetic Opportunities | Journal of the American Chemical Society Source: American Chemical Society (ACS) URL:[Link]

  • Inhibition of Steroidogenic Cytochrome P450 Enzymes as Treatments for the Related Hormone Dependent Diseases Source: Universität des Saarlandes URL:[Link]

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-(4-Fluoro-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1226085-72-8 Chemical Family: Fluorinated Bi-aryl Phenols Synonyms: 4'-Fluoro-3'-methyl-2-biphenylol; 2-(4-Fluoro-3-methylphenyl)hydroxybenzene

Executive Summary & Risk Profile

2-(4-Fluoro-3-methylphenyl)phenol is a specialized fluorinated biphenyl intermediate used primarily in the synthesis of advanced liquid crystals and pharmaceutical active ingredients (APIs).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is limited, its structural core (2-phenylphenol) and fluorinated substitution pattern dictate a high-caution safety profile . You must treat this compound as a severe eye irritant , a skin irritant capable of rapid transdermal absorption, and a chronic aquatic toxin .

Core Hazard Classification (GHS Read-Across)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[1][2][3][4][5] Potential for depigmentation/burns upon prolonged contact.[5]
Serious Eye Damage Cat. 1/2ACauses serious eye damage or severe irritation.[1][3][6][7][8] Phenolic hydroxyls are corrosive to corneal tissue.
STOT - Single Exposure Cat. 3May cause respiratory tract irritation (dust/vapor).[3][4][8]
Aquatic Toxicity Acute 1Very toxic to aquatic life (characteristic of lipophilic biphenyls).

Personal Protective Equipment (PPE) Framework

Do not rely on a single barrier. Use a "Defense in Depth" strategy where engineering controls (fume hood) are the primary defense, and PPE is the fail-safe.

A. Hand Protection Strategy

Phenolic compounds can permeate standard nitrile gloves rapidly if dissolved in organic solvents.

  • Handling Solid: Double-glove with Nitrile (minimum 5 mil) .

  • Handling Solutions (Organic Solvents): Use Silver Shield / 4H (Laminate) gloves as the inner liner, with Nitrile outer gloves for dexterity.

  • Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 60 minutes.

B. Eye & Face Protection[1][2][3][4][5][7][8][9][10][11]
  • Standard Operation (Weighing/Transfer): Chemical Safety Goggles (indirect vented). Safety glasses are insufficient due to the risk of airborne dust entering the eye.

  • High-Risk Operation (Heating/Large Scale): Face Shield (8-inch minimum) worn over goggles.

C. Respiratory & Body Protection[4][5][7][8][10][12][13]
  • Respiratory: All open handling must occur in a certified Chemical Fume Hood. If working outside a hood (e.g., balance enclosure failure), use a Full-Face Respirator with P100/OV cartridges .

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). For scale-up (>10g), wear a Tyvek® apron or sleeve covers to prevent sleeve contamination.

Operational Handling Protocols

Workflow Visualization: Safe Handling Logic

HandlingWorkflow Start START: Task Assessment FormCheck Is Chemical Solid or Solution? Start->FormCheck Solid SOLID HANDLING FormCheck->Solid Powder/Crystal Solution SOLUTION HANDLING FormCheck->Solution Dissolved Weighing Weigh inside Fume Hood or Vented Enclosure Solid->Weighing StaticControl Use Anti-Static Gun (Avoid Dust Dispersion) Weighing->StaticControl Decon Decontaminate Tools (Ethanol Wipe -> Soap/Water) StaticControl->Decon GloveCheck Verify Solvent Compatibility (Use Laminate for DCM/THF) Solution->GloveCheck Transfer Cannula or Syringe Transfer (Closed System Preferred) GloveCheck->Transfer Transfer->Decon Waste Disposal: Halogenated Waste Decon->Waste

Figure 1: Decision logic for safe handling based on physical state.

Detailed Step-by-Step Protocol
Step 1: Preparation & Weighing
  • Engineering Control: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Static Management: Fluorinated biphenyls are often fluffy, static-prone solids. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.

  • Container: Weigh directly into the reaction vessel or a tare vessel with a wide neck. Avoid using weighing paper (high spill risk); use weighing boats.

Step 2: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly.

  • Temperature: If heating is required, ensure the system is equipped with a reflux condenser before heating begins.

  • Inert Atmosphere: Flush with Nitrogen or Argon. Phenols can oxidize, and fluorinated derivatives may form reactive byproducts if overheated in air.

Step 3: Decontamination
  • Immediate Wipe-down: Wipe the balance area and hood surface with a tissue soaked in Ethanol or Isopropanol (phenols are soluble in alcohols).

  • Secondary Wash: Follow with a soap and water wash to remove residues.

Emergency Response System

CRITICAL NOTE: Water alone is often ineffective for removing lipophilic phenols from the skin.

Exposure RouteImmediate Action Protocol
Skin Contact 1. IMMEDIATELY wipe off excess chemical with a dry pad.2. Apply PEG 300 or PEG 400 (Polyethylene Glycol) liberally to the area.[9][10] PEG solubilizes the phenol and draws it out of the skin.3. Wash with soap and copious water for 15 minutes.4.[6] Seek medical evaluation.
Eye Contact 1. Flush eyes with water for minimum 15 minutes .2.[3][6][8][9][10] Hold eyelids open to ensure irrigation of the entire eye surface.3. Do NOT use PEG in eyes. 4. Transport to ER immediately (Ophthalmologist consult required).
Inhalation 1. Remove victim to fresh air.2.[1][3][4][6][7][9] If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup 1. Evacuate area if dust is airborne.2.[1][2][3][4][6][7] Don Full PPE (Tyvek, Respirator).3. Cover spill with vermiculite or sand.4. Collect in a sealable container labeled "Hazardous Waste - Fluorinated Phenol".

Waste Disposal & Environmental Stewardship

This compound contains Fluorine (F), which requires specific disposal methods to prevent the formation of HF (Hydrofluoric Acid) or fluorinated dioxins during improper incineration.

  • Stream Classification: Segregate as "Halogenated Organic Waste" .

  • Labeling: Clearly mark the container with the full chemical name and "Contains Fluorine".

  • Destruction: Must be sent to a high-temperature incinerator equipped with a scrubber system capable of neutralizing HF gas.

  • Do NOT: Do not mix with strong oxidizers or acidic waste streams.[1]

References

  • PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-4-methylphenol (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • ILO / WHO. (2013).[4] International Chemical Safety Card (ICSC) 0669: o-Phenylphenol.[4] International Labour Organization. Retrieved from [Link][4][7]

  • Yale University EHS. (2022). Standard Operating Procedure: Phenol Handling and First Aid (PEG 400 Protocol). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.